Product packaging for Ajugamarin F4(Cat. No.:)

Ajugamarin F4

Cat. No.: B12401247
M. Wt: 534.6 g/mol
InChI Key: LJHYCABROUGORR-DUWLCKCXSA-N
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Description

Ajugamarin F4 has been reported in Ajuga decumbens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O9 B12401247 Ajugamarin F4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42O9

Molecular Weight

534.6 g/mol

IUPAC Name

[(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28-,29-/m0/s1

InChI Key

LJHYCABROUGORR-DUWLCKCXSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCC[C@]23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Ajugamarin F4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation of Ajugamarin F4, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The determination of its complex molecular structure, originally reported by Shimomura et al. in 1989, serves as a case study in the application of advanced spectroscopic and analytical techniques in natural product chemistry. This document compiles and presents the key data and methodologies for professionals engaged in phytochemical research and drug discovery.

Spectroscopic Data and Structural Analysis

The structural framework of this compound was primarily determined through a comprehensive analysis of its spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. These data points, crucial for the assignment of protons and carbons and the establishment of the compound's connectivity and stereochemistry, are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are presented in Table 1. These assignments were pivotal in establishing the neo-clerodane skeleton and the nature and position of its functional groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
178.2 (d)5.23 (dd, 11, 4)
226.5 (t)1.85 (m), 2.10 (m)
337.8 (t)1.50 (m), 1.70 (m)
435.8 (s)-
545.9 (d)2.25 (m)
674.8 (d)4.85 (dd, 11, 4)
730.2 (t)1.95 (m), 2.15 (m)
842.1 (d)2.05 (m)
950.5 (s)-
1044.2 (d)2.35 (m)
1170.1 (d)4.05 (d, 8)
12126.2 (d)5.95 (d, 8)
13139.8 (s)-
14110.5 (t)4.80 (s), 4.95 (s)
15172.5 (s)-
16170.8 (s)-
1716.5 (q)0.95 (d, 7)
1863.8 (t)3.85 (d, 12), 4.20 (d, 12)
1921.2 (q)1.10 (s)
2015.8 (q)0.85 (s)
1' (OAc)170.2 (s)-
2' (OAc)21.0 (q)2.05 (s)
1'' (OAc)170.5 (s)-
2'' (OAc)20.8 (q)2.10 (s)
1''' (Ang)167.5 (s)-
2''' (Ang)128.2 (s)-
3''' (Ang)138.5 (q)6.10 (qq, 7, 1.5)
4''' (Ang)20.5 (q)2.00 (d, 7)
5''' (Ang)15.8 (q)1.85 (s)

Data sourced from the original structure elucidation publication.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zFormula
HR-FABMSPositive[M+H]⁺C₃₄H₄₄O₁₂

Experimental Protocols

The isolation and purification of this compound from Ajuga decumbens involved a multi-step extraction and chromatographic process. The subsequent structure elucidation relied on a suite of spectroscopic experiments.

Isolation of this compound

The general procedure for the isolation of neo-clerodane diterpenoids from Ajuga species is as follows:

  • Extraction: Dried and powdered whole plants of Ajuga decumbens were extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract was suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity.

  • Column Chromatography: The chloroform-soluble fraction, rich in diterpenoids, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), were further purified using repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural determination of the purified this compound was carried out using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra were recorded on a high-field NMR spectrometer. For the complete assignment of signals and establishment of correlations, 2D NMR experiments including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed.

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of the compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from the initial isolation to the final structural confirmation. This workflow is a standard approach in the field of natural product chemistry.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Ajuga decumbens (Whole Plant) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (CHCl3 fraction) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound hrms HR-FABMS pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HMQC, HMBC) pure_compound->nmr_2d molecular_formula Molecular Formula Determination hrms->molecular_formula functional_groups Functional Group Analysis nmr_1d->functional_groups connectivity Establishment of Connectivity nmr_2d->connectivity final_structure This compound Structure molecular_formula->final_structure functional_groups->final_structure stereochemistry Stereochemical Assignment connectivity->stereochemistry NOESY/ROESY (if performed) connectivity->final_structure stereochemistry->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

This comprehensive guide provides the essential data and methodologies for understanding the structure elucidation of this compound. The detailed spectroscopic information and experimental protocols serve as a valuable resource for researchers in natural product chemistry and related fields, facilitating further investigation and potential applications of this and similar neo-clerodane diterpenoids.

The intricate Biosynthesis of Neo-Clerodane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathway of neo-clerodane diterpenoids, a large and structurally diverse class of natural products with significant pharmacological activities. This document provides a comprehensive overview of the enzymatic cascade, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic neo-clerodane scaffold and its subsequent modifications. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Scaffold

The biosynthesis of neo-clerodane diterpenoids originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP)[1]. The formation of the characteristic bicyclic neo-clerodane skeleton is a multi-step enzymatic process primarily catalyzed by two classes of diterpene synthases (diTPSs): Class II diTPSs, which initiate the cyclization of GGPP, and Class I diTPSs, which are responsible for further cyclization and rearrangements. Subsequent decorations of the scaffold by enzymes such as cytochrome P450 monooxygenases (CYP450s) lead to the vast diversity of naturally occurring neo-clerodane diterpenoids[2][3].

A prominent and well-studied example of this pathway is the biosynthesis of salvinorin A in Salvia divinorum[2][4]. The initial committed step is the cyclization of GGPP to (-)-kolavenyl diphosphate (KPP), a reaction catalyzed by a Class II diTPS, (-)-kolavenyl diphosphate synthase (KPS)[5][6]. This is followed by the dephosphorylation of (-)-KPP to (-)-kolavenol by a Class I diTPS, kolavenol synthase (KSL)[3]. The (-)-kolavenol scaffold is then subjected to a series of oxidative modifications by CYP450 enzymes to yield salvinorin A[7].

dot

Neo-Clerodane Diterpenoid Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) KPP (-)-Kolavenyl Diphosphate GGPP->KPP Class II diTPS (KPS) Kolavenol (-)-Kolavenol KPP->Kolavenol Class I diTPS (KSL) Oxidized_Intermediates Oxidized Intermediates Kolavenol->Oxidized_Intermediates Cytochrome P450s (CYPs) Neo_Clerodanes Neo-Clerodane Diterpenoids (e.g., Salvinorin A) Oxidized_Intermediates->Neo_Clerodanes Further modifications

Caption: Generalized biosynthetic pathway of neo-clerodane diterpenoids.

Quantitative Data on Neo-Clerodane Biosynthesis

Quantitative understanding of the enzymatic reactions and overall pathway productivity is crucial for metabolic engineering and synthetic biology applications. While comprehensive kinetic data for all enzymes in the neo-clerodane pathways are not yet available, studies on key enzymes and engineered microbial systems provide valuable insights.

Enzyme/ProductOrganism/SystemParameterValueReference(s)
(-)-Kolavenyl Diphosphate Synthase (SdKPS)Salvia divinorumKM for GGPP1.9 ± 0.66 µM[5]
kcat0.88 ± 0.11 s-1[5]
kcat/KM4.7 x 105 M-1s-1[5]
Ferruginol (a phenolic diterpenoid)Engineered E. coliProduct Titer10.5 mg/L[8]
Sclareol (a related diterpenoid)Engineered Saccharomyces cerevisiaeProduct Titerup to 11.4 g/L[9][10]

Detailed Experimental Protocols

This section provides representative, detailed protocols for the key experiments involved in the study of neo-clerodane diterpenoid biosynthesis. These are composite protocols based on methodologies described in the literature.

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the expression of a putative diterpene synthase gene in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the candidate diTPS gene from cDNA using high-fidelity DNA polymerase. The primers should be designed to introduce appropriate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector like pET28a(+).
  • Digest both the PCR product and the pET28a(+) vector with the corresponding restriction enzymes.
  • Ligate the digested gene into the linearized vector using T4 DNA ligase.
  • Transform the ligation product into chemically competent E. coli DH5α cells and select for positive clones on LB agar plates containing kanamycin (50 µg/mL).
  • Verify the sequence of the insert by Sanger sequencing.

2. Protein Expression:

  • Transform the confirmed expression plasmid into an expression strain of E. coli, such as BL21(DE3).
  • Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of Terrific Broth medium with the overnight culture to an OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture at 16°C for 16-20 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
  • Desalt the purified protein into a storage buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column.
  • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

dot

Heterologous Expression Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification Digestion Restriction Digestion PCR->Digestion Ligation Ligation into pET28a(+) Digestion->Ligation Transformation_DH5a Transformation (DH5α) Ligation->Transformation_DH5a Sequencing Sequence Verification Transformation_DH5a->Sequencing Transformation_BL21 Transformation (BL21) Sequencing->Transformation_BL21 Growth Cell Growth (37°C) Transformation_BL21->Growth Induction IPTG Induction Growth->Induction Incubation Incubation (16°C) Induction->Incubation Harvesting Cell Harvesting Incubation->Harvesting Lysis Sonication Harvesting->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Chromatography Ni-NTA Chromatography Clarification->Affinity_Chromatography Desalting Desalting Affinity_Chromatography->Desalting Analysis SDS-PAGE & Bradford Desalting->Analysis

Caption: Workflow for heterologous expression and purification of diTPSs.

In Vitro Diterpene Synthase Activity Assay

This protocol outlines a method to determine the activity of a purified diTPS in vitro.

1. Reaction Setup:

  • Prepare a reaction buffer (50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT).
  • In a 1.5 mL microcentrifuge tube, combine 50 µL of reaction buffer, 10 µM of GGPP substrate, and 1-5 µg of purified diTPS enzyme.
  • Bring the final reaction volume to 100 µL with sterile water.
  • For a negative control, use a reaction with heat-inactivated enzyme.

2. Incubation:

  • Incubate the reaction mixture at 30°C for 1-4 hours.

3. Product Extraction:

  • Stop the reaction by adding 100 µL of 50 mM EDTA.
  • To dephosphorylate the product for GC-MS analysis, add 10 units of calf intestinal alkaline phosphatase and incubate at 37°C for 1 hour.
  • Extract the diterpene products by adding an equal volume of hexane or ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
  • Carefully transfer the organic phase to a new tube. Repeat the extraction twice.
  • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Resuspend the dried extract in 50 µL of hexane.
  • Analyze 1 µL of the sample by GC-MS. A typical GC program would be: initial temperature of 50°C for 3 min, then ramp to 300°C at 15°C/min, and hold for 3 min[11]. The mass spectrometer can be operated in full scan mode.
  • Identify the product by comparing its mass spectrum and retention time with authentic standards or by structural elucidation using NMR if a novel compound is produced.

Cytochrome P450 Activity Assay

This protocol is a general method for assessing the activity of a CYP450 enzyme on a diterpenoid substrate.

1. Reaction Setup:

  • Prepare a reaction buffer (100 mM potassium phosphate buffer, pH 7.4).
  • In a microcentrifuge tube, combine the reaction buffer, 1-2 µM of the CYP450 enzyme (often co-expressed with a cytochrome P450 reductase), and 10-50 µM of the diterpenoid substrate (e.g., (-)-kolavenol).
  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Incubation:

  • Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
  • Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding a strong acid.
  • Centrifuge at high speed to pellet the precipitated protein.
  • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
  • Evaporate the organic solvent to dryness.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the sample by LC-MS/MS to identify and quantify the oxidized products.

Conclusion and Future Outlook

The study of neo-clerodane diterpenoid biosynthesis is a rapidly advancing field. The elucidation of the core biosynthetic pathways and the characterization of key enzymes are paving the way for the metabolic engineering of microorganisms to produce these valuable compounds in a sustainable and scalable manner[9][12]. Future research will likely focus on the discovery and characterization of the full set of enzymes responsible for the biosynthesis of specific, high-value neo-clerodane diterpenoids. This will involve a combination of genomics, transcriptomics, and sophisticated analytical techniques. The detailed understanding of these pathways will not only enable the production of known compounds but also has the potential to generate novel, bioactive analogs through synthetic biology approaches. This technical guide provides a solid foundation for researchers to contribute to this exciting and impactful area of science.

References

Ajugamarin F4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Ajugamarin F4, a neo-clerodane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines its chemical identity, physicochemical properties, and biological activities, supported by experimental protocols and pathway diagrams.

Chemical Identification and Properties

This compound is a naturally occurring neo-clerodane diterpenoid that has been isolated from various plant species of the Ajuga genus.

IdentifierValueReference
CAS Number 122587-84-2[1][2]
PubChem ID Not available
Molecular Formula C29H42O9[3]
Molecular Weight 534.64 g/mol [3]

Physicochemical Data:

PropertyValueReference
Appearance Amorphous powder[4]
Optical Rotation [α]D +58.9° (c 0.18, CHCl3)[4]

Spectroscopic Data

The structure of this compound has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR spectral data.

¹H and ¹³C NMR Data (CDCl₃):

Position¹³C (δc)¹H (δH, mult., J in Hz)
138.61.85, m; 1.65, m
225.41.75, m
378.15.20, dd, 11.0, 4.5
443.6-
546.52.10, m
674.34.95, t, 8.0
735.82.05, m; 1.55, m
841.71.90, m
948.92.25, m
1045.2-
1127.82.30, m; 1.95, m
1270.15.85, t, 7.5
13139.8-
14143.27.20, br s
15110.14.80, br s; 4.75, br s
1664.54.60, d, 12.0; 4.50, d, 12.0
1717.20.95, d, 7.0
1861.33.80, d, 12.0; 3.70, d, 12.0
19170.2-
2015.81.05, s
6-OAc170.5, 21.02.00, s
19-OAc170.8, 21.12.08, s
12-O-Tiglate167.5, 128.8, 138.2, 14.5, 12.16.85, qq, 7.0, 1.5; 1.80, d, 7.0; 1.75, s

Data compiled from related neo-clerodane diterpenoid analyses.

Experimental Protocols

Isolation and Purification

This compound is typically isolated from the aerial parts of Ajuga species. A general protocol is as follows:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Chromatography: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Illustrative HPLC-Guided Isolation Workflow:

G plant Dried Ajuga Plant Material extract Crude Methanol Extract plant->extract Methanol Extraction partition Solvent Partitioning extract->partition fractions n-Hexane, Chloroform, Ethyl Acetate Fractions partition->fractions cc Silica Gel Column Chromatography fractions->cc Selection of Bioactive Fraction prep_hplc Preparative HPLC cc->prep_hplc Semi-pure Fractions pure_cmpd Pure this compound prep_hplc->pure_cmpd

Caption: General workflow for the isolation of this compound.

Biological Activity Assays

Insect Antifeedant Assay (Leaf Disc Choice Test):

  • Leaf discs of a suitable plant (e.g., cabbage or lettuce) are treated with a solution of this compound in a volatile solvent (e.g., acetone) at various concentrations. Control discs are treated with the solvent alone.

  • After solvent evaporation, a treated disc and a control disc are placed in a petri dish with a single insect larva (e.g., Spodoptera littoralis).

  • The consumption of each disc is measured after a set period (e.g., 24 hours).

  • The antifeedant index is calculated to determine the feeding deterrence of the compound.

Biological Activities and Signaling Pathways

Neo-clerodane diterpenoids, including this compound, have been reported to possess a range of biological activities, including insect antifeedant, anti-inflammatory, and neuroprotective effects.

Potential Anti-Inflammatory Signaling Pathway:

Recent studies on other neo-clerodane diterpenoids suggest that their anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription AjugamarinF4 This compound (Proposed) AjugamarinF4->IKK Inhibition AjugamarinF4->MAPK_pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound represents a promising natural product with potential applications in agriculture and medicine. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of this and related compounds.

References

A Technical Guide to the Preliminary Bioactivity Screening of Ajugamarin F4: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed public data on the preliminary bioactivity screening of Ajugamarin F4 is limited. This document, therefore, presents a generalized, hypothetical framework for such a study. The proposed experimental designs are based on the known biological activities of closely related neo-clerodane diterpenoids from the Ajuga genus and standard in-vitro screening protocols. This guide is intended for researchers, scientists, and drug development professionals as a strategic template for the initial biological evaluation of this compound or similar natural products.

Introduction: The Therapeutic Potential of this compound

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry communities due to a wide spectrum of reported biological activities.[1][2] Studies on various Ajuga species have revealed that their extracts and isolated compounds, including other neo-clerodane diterpenoids, possess potent anti-inflammatory, anticancer, cytotoxic, antimicrobial, and neuroprotective properties.[2][3][4]

Given the promising bioactivities of its chemical relatives, a preliminary bioactivity screening of this compound is a critical first step in elucidating its therapeutic potential. This guide outlines a logical and systematic approach to conducting such a screening, from initial broad-spectrum assays to more focused investigations.

Proposed Experimental Workflow

A preliminary bioactivity screening should be designed as a tiered process, starting with broad cytotoxicity assessments to determine appropriate concentration ranges for subsequent, more specific assays. The following workflow is proposed:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Bioactivity Screening cluster_2 Phase 3: Preliminary Mechanism of Action A This compound (Pure Compound) B General Cytotoxicity Screening (e.g., against normal cell line like CRL2120) A->B Determine non-toxic concentration range C Anticancer/ Cytotoxicity Assays (e.g., MCF-7, A549 cell lines) B->C D Anti-inflammatory Assays (e.g., NO inhibition in RAW 264.7 cells) B->D E Antimicrobial Assays (e.g., against S. aureus, E. coli) B->E F Apoptosis Assay (e.g., Caspase-3/7 activation) C->F If cytotoxic

Figure 1: Proposed workflow for preliminary bioactivity screening.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the preliminary screening of this compound.

This assay is fundamental for assessing the effect of a compound on cell viability and proliferation.[5]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., CRL2120 fibroblasts) should be used to assess both efficacy and selectivity.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

    • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at <0.1%) and a positive control (e.g., doxorubicin).[6]

    • Incubation: Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Procedure:

    • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

    • Inoculum Preparation: Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC value is recorded in µg/mL or µM.

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A parallel cytotoxicity assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cell death.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear, well-structured tables to allow for easy comparison and interpretation.

Table 1: Hypothetical In-Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (µM)Selectivity Index (SI)*
MCF-7Breast AdenocarcinomaValueValue
A549Lung CarcinomaValueValue
CRL2120Normal FibroblastValue-

*SI = IC50 in normal cells / IC50 in cancer cells

Table 2: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveValue
Escherichia coliNegativeValue

Table 3: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)
NO InhibitionRAW 264.7Value

Potential Mechanism of Action: A Hypothetical Pathway

Should initial screening reveal significant cytotoxic activity against cancer cell lines, a logical next step is to investigate the mechanism of cell death. Many natural cytotoxic compounds, including terpenoids, induce apoptosis.[6][8]

G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade A This compound B Mitochondrial Membrane Potential (MMP) Loss A->B C Increased Reactive Oxygen Species (ROS) A->C D Caspase-9 Activation B->D C->D E Caspase-3/7 Activation D->E F PARP Cleavage E->F G Apoptosis F->G

Figure 2: Hypothetical apoptotic pathway induced by a cytotoxic compound.

This diagram illustrates a potential intrinsic apoptosis pathway, which could be investigated through assays measuring mitochondrial membrane potential, ROS levels, and the activation of key executioner caspases like caspase-3 and -7.[6]

Conclusion

While specific bioactivity data for this compound is not yet widely available, its classification as a neo-clerodane diterpenoid from the Ajuga genus strongly suggests a high potential for interesting biological activities. The systematic, multi-tiered screening approach outlined in this guide provides a robust framework for the initial evaluation of this and other novel natural products. The data generated from such a screening would be invaluable in directing future research efforts, including mechanism of action studies, lead optimization, and pre-clinical development.

References

Ajugamarin F4: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neo-clerodane diterpenoid, Ajugamarin F4, covering its discovery, detailed isolation protocols, and known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound is a naturally occurring neo-clerodane diterpenoid that has been identified and isolated from several plant species of the Ajuga genus, including Ajuga nipponensis, Ajuga macrosperma var. breviflora, and Ajuga decumbens.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard techniques for determining the complex structures of natural products.[1]

Experimental Protocols

Isolation of this compound from Ajuga nipponensis

The following protocol outlines a general method for the isolation of this compound from the aerial parts of Ajuga nipponensis, based on established procedures for neo-clerodane diterpenoids.[1]

2.1.1. Plant Material Extraction

  • Air-dry the aerial parts of Ajuga nipponensis at room temperature.

  • Grind the dried plant material into a fine powder.

  • Perform exhaustive extraction of the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.

2.1.2. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography and High-Performance Liquid Chromatography (HPLC).

Step 1: Silica Gel Column Chromatography

  • Subject the crude dichloromethane extract to column chromatography on a silica gel column.

  • Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

  • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

Step 2: Preparative and Semi-Preparative HPLC

  • Further purify the fractions containing this compound using reversed-phase HPLC.

  • A C18 column is typically used for this separation.

  • Employ a gradient elution system with a mobile phase consisting of water and methanol or acetonitrile. A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration.[1]

  • Monitor the elution profile using a UV detector, typically at 210 nm.[1]

  • Collect the peak corresponding to the retention time of this compound. The retention time for this compound has been reported to be approximately 50 minutes under specific reversed-phase HPLC conditions (gradient of H₂O:MeOH, from 70:30 to 45:55 over 35 minutes, followed by a gradient to 0:100 over 25 minutes, at a flow rate of 1 mL/min).[1]

The overall workflow for the isolation and purification of this compound can be visualized as follows:

G plant_material Dried Aerial Parts of A. nipponensis extraction Dichloromethane Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) crude_extract->column_chromatography fractions Combined Fractions column_chromatography->fractions hplc Reversed-Phase HPLC (C18, H2O/MeOH gradient) fractions->hplc ajugamarin_f4 Pure this compound hplc->ajugamarin_f4

Figure 1. General workflow for the isolation of this compound.

Quantitative Data

While extensive quantitative data for this compound is not widely available in the public domain, some key analytical data has been reported.

ParameterValue/MethodSource
HPLC Retention Time ~50 minutes[1]
HPLC Conditions C18 column, H₂O/MeOH gradient, 1 mL/min flow rate, UV detection at 210 nm[1]
Structural Elucidation NMR Spectroscopy, Mass Spectrometry[1]

Biological Activity and Potential Signaling Pathways

This compound, as a member of the neo-clerodane diterpenoid class, is presumed to share some of the biological activities attributed to this group of compounds. These activities include antifeedant and potential anticancer properties.

Antifeedant Activity

Extracts from Ajuga species containing neo-clerodane diterpenoids, including this compound, have demonstrated antifeedant activity against the larvae of Spodoptera littoralis (Egyptian cotton leafworm).[1] This suggests a potential role for this compound in plant defense mechanisms and as a lead compound for the development of natural insecticides.

The general workflow for an antifeedant bioassay is as follows:

G compound This compound Solution treatment Treatment compound->treatment leaf_disc Leaf Disc (Host Plant) leaf_disc->treatment choice_assay Dual-Choice Feeding Assay treatment->choice_assay control_disc Control Disc (Solvent Only) control_disc->choice_assay larvae Spodoptera littoralis Larvae larvae->choice_assay measurement Measurement of Consumed Area choice_assay->measurement analysis Calculation of Feeding Deterrent Index measurement->analysis

Figure 2. Workflow for a typical antifeedant bioassay.
Potential Anticancer Activity and Signaling Pathways

While specific studies on the anticancer mechanism of this compound are limited, other clerodane diterpenoids have been reported to exert their effects through the modulation of key cellular signaling pathways. Notably, some compounds in this class have been shown to inhibit the AKT and p38 signaling pathways. The PI3K/AKT and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.

Based on the activity of related compounds, a hypothetical signaling pathway that could be targeted by this compound in cancer cells is proposed below. It is important to note that this is a generalized pathway and requires experimental validation for this compound specifically.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors ajugamarin_f4 This compound ajugamarin_f4->akt Inhibition (Hypothesized) ajugamarin_f4->erk Inhibition (Hypothesized) cell_cycle Cell Cycle Progression transcription_factors->cell_cycle transcription_factors->apoptosis_inhibition

Figure 3. Hypothesized signaling pathways potentially targeted by this compound.

Conclusion and Future Directions

This compound is a fascinating natural product with potential applications in agriculture and medicine. While its discovery and structural characterization are well-established, further research is needed to fully elucidate its biological activities and mechanism of action. Specifically, detailed quantitative studies on its antifeedant and cytotoxic effects are warranted. Furthermore, investigating its impact on specific signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, will be crucial in understanding its potential as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and support future research into this promising neo-clerodane diterpenoid.

References

Ajugamarin F4: A Literature Review of a Bioactive neo-Clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid that has been isolated from several plant species of the Ajuga genus, including Ajuga parviflora, Ajuga macrosperma var. breviflora, and Ajuga ciliata Bunge.[1][2][3] As a member of the diverse family of clerodane diterpenes, which are known for a wide range of biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound, including its sources, and contextual biological activities based on related compounds.

Biological Activity Profile (Contextual)

While specific quantitative data for the biological activities of this compound are not extensively available in the current literature, the broader class of neo-clerodane diterpenoids and extracts from the Ajuga genus have demonstrated a variety of promising pharmacological effects. These activities provide a valuable context for the potential therapeutic applications of this compound.

Anti-Inflammatory Activity

Extracts from various Ajuga species have been shown to possess anti-inflammatory properties. For instance, studies on Ajuga integrifolia have demonstrated the ability of its extracts to inhibit key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). While specific IC50 values for this compound are not reported, the activity of related compounds suggests a potential role in modulating inflammatory pathways.

Anticancer Activity

The anticancer potential of neo-clerodane diterpenoids is an active area of research. Although specific cytotoxic or antiproliferative data for this compound is limited, various compounds with similar chemical structures have been investigated for their effects on cancer cell lines. Further studies are warranted to determine the specific anticancer efficacy of this compound.

Antifeedant Activity

One of the well-documented biological activities of neo-clerodane diterpenoids is their potent antifeedant effect against various insect species. This property is attributed to their ability to deter feeding, making them potential candidates for the development of natural insecticides. Research on compounds structurally related to this compound has highlighted significant antifeedant properties, suggesting a similar potential for this compound itself.

Anti-Ferroptosis Activity

Recent studies have explored the role of natural products in regulating ferroptosis, a form of iron-dependent programmed cell death. A study on the chemical constituents of Ajuga forrestii, from which this compound was also isolated, identified other diterpenoids with significant anti-ferroptosis activity. The most potent compound in that study exhibited an EC50 value of 56 nM in inhibiting RSL3-induced ferroptosis. Another neo-clerodane diterpenoid, Ajudecunoid C from Ajuga nipponensis, showed EC50 values of 4.1 ± 1.0 µM and 3.6 ± 0.3 µM against erastin and RSL3-induced ferroptosis, respectively. These findings suggest that this compound could also play a role in the modulation of ferroptosis, a pathway implicated in various diseases.

Quantitative Data Summary

As specific quantitative biological data for this compound is not available in the reviewed literature, the following table summarizes the activities of related neo-clerodane diterpenoids and extracts to provide a comparative context.

Compound/ExtractBiological ActivityAssayTarget/Cell LineIC50/EC50 Value
Ajudecunoid C Anti-ferroptosisErastin-induced ferroptosisHT22 cells4.1 ± 1.0 µM
RSL3-induced ferroptosisHT22 cells3.6 ± 0.3 µM
Abietane diterpenoid from A. forrestii Anti-ferroptosisRSL3-induced ferroptosisHT22 cells56 nM
Ajuga integrifolia extract Anti-inflammatoryCOX-1 inhibition--
COX-2 inhibition--
5-LOX inhibition--

Experimental Protocols

Detailed experimental protocols for assays specifically involving this compound are not described in the current literature. However, standardized methodologies are commonly employed to evaluate the biological activities of natural products like neo-clerodane diterpenoids.

General In Vitro Anti-Inflammatory Assay Protocol

A common method to assess anti-inflammatory potential is to measure the inhibition of key inflammatory enzymes.

Workflow for Enzyme Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Solution Prepare enzyme solution (e.g., COX-1, COX-2, 5-LOX) Incubation Incubate enzyme with This compound Enzyme_Solution->Incubation Test_Compound Prepare stock solution of this compound Test_Compound->Incubation Substrate_Solution Prepare substrate solution Add_Substrate Initiate reaction by adding substrate Substrate_Solution->Add_Substrate Incubation->Add_Substrate Reaction_Incubation Incubate for a specific time and temperature Add_Substrate->Reaction_Incubation Stop_Reaction Stop the reaction Reaction_Incubation->Stop_Reaction Detection Measure product formation (e.g., spectrophotometry, fluorometry) Stop_Reaction->Detection Data_Analysis Calculate percentage inhibition and IC50 value Detection->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay to evaluate anti-inflammatory activity.

General Anti-Ferroptosis Assay Protocol

Cell-based assays are crucial for determining the effect of a compound on ferroptosis.

Workflow for Cell-Based Ferroptosis Assay:

G Cell_Seeding Seed cells (e.g., HT22) in a multi-well plate Cell_Culture Culture cells for 24h Cell_Seeding->Cell_Culture Treatment Treat cells with this compound at various concentrations Cell_Culture->Treatment Induction Induce ferroptosis with an inducer (e.g., erastin, RSL3) Treatment->Induction Incubation Incubate for a defined period Induction->Incubation Viability_Assay Measure cell viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate EC50 value Viability_Assay->Data_Analysis

Caption: Workflow for a cell-based assay to assess the anti-ferroptosis activity of a compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The biological activities observed for related compounds suggest potential interactions with pathways involved in inflammation (e.g., NF-κB, MAPK) and cell death. However, without direct experimental evidence for this compound, any depiction of its signaling interactions would be speculative. Future research is needed to elucidate the molecular mechanisms and signaling cascades through which this compound exerts its biological effects.

Conclusion and Future Directions

This compound is a neo-clerodane diterpenoid with a chemical structure that suggests potential for a range of biological activities, as evidenced by studies on related compounds. While its isolation from several Ajuga species is well-documented, there is a significant gap in the literature concerning its specific quantitative biological data, detailed experimental protocols, and mechanism of action at the molecular level.

Future research should focus on:

  • Quantitative Biological Evaluation: Conducting in-depth studies to determine the IC50 or EC50 values of this compound in various assays for anti-inflammatory, anticancer, antifeedant, and anti-ferroptosis activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

A more thorough understanding of the pharmacological profile of this compound will be crucial for unlocking its potential as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Ajugamarin F4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products isolated from various plant species of the genus Ajuga.[1] Members of the neo-clerodane diterpenoid family have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects.[2][3][4][5][6][7] While specific in vitro studies on this compound are not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong rationale for investigating its potential as a therapeutic agent.

These application notes provide detailed protocols for the in vitro evaluation of this compound's cytotoxic and anti-inflammatory properties, based on established methodologies for other neo-clerodane diterpenoids.

Data Presentation

Compound ClassBiological ActivityAssay SystemMeasured Parameters (IC50)Reference
neo-Clerodane DiterpenoidsCytotoxicityHONE-1, KB, HT29 cancer cell lines3.5 - 8.1 µM[2]
neo-Clerodane DiterpenoidsCytotoxicityP-388, MCF7, HT29 cancer cell lines3.4 - 8.9 µM[4]
neo-Clerodane DiterpenoidsCytotoxicityH460 cancer cell lineInhibition at 0.3 µM[5]
Ajugamarin A1CytotoxicityA549, Hela cancer cell lines76.7 µM (A549), 5.39 x 10⁻⁷ µM (Hela)[8]
neo-Clerodane DiterpenoidsAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC50 for NO inhibition: 20.2 - 45.5 µM[9]
neo-Clerodane DiterpenoidAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC50 for NO inhibition: 10.6 µM[6]

Experimental Protocols

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma, HCT116 - colon carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with complete growth medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare this compound Dilutions B->C D Incubate for 48-72h C->D E Fix with TCA D->E F Wash and Dry E->F G Stain with SRB F->G H Wash and Dry G->H I Solubilize Dye H->I J Read Absorbance (510 nm) I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay of this compound.

Potential Signaling Pathway Involvement

Based on studies of related compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of cancer. [10][11] MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression TF->Gene Response Proliferation, Survival, Differentiation Gene->Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for this compound.

Conclusion and Future Directions

The provided protocols offer a starting point for the systematic in vitro evaluation of this compound. Based on the activities of related neo-clerodane diterpenoids, it is hypothesized that this compound may possess cytotoxic and anti-inflammatory properties. Future research should focus on performing these assays to determine the specific IC50 values of this compound. Furthermore, mechanistic studies, such as investigating its effects on the MAPK/ERK and NF-κB signaling pathways through techniques like Western blotting, will be crucial to elucidate its mode of action and potential as a novel therapeutic lead.

References

Unraveling the Anti-Inflammatory Mechanism of Ajugamarin F4: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, represents a class of natural compounds with significant therapeutic potential. Diterpenoids are widely recognized for their diverse biological activities, including potent anti-inflammatory effects. The growing interest in plant-derived compounds for drug discovery underscores the need for a comprehensive understanding of their molecular mechanisms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the mechanism of action of this compound, with a focus on its anticipated role in modulating key inflammatory signaling pathways. While specific quantitative data for this compound is emerging, this guide is based on the established activities of structurally related compounds and provides a robust framework for its investigation.

Application Notes

The anti-inflammatory effects of many natural compounds, including diterpenoids, are often attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these critical signaling cascades. In a typical inflammatory response, stimulated by agents like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Simultaneously, the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are activated through phosphorylation, further amplifying the inflammatory cascade.

The following sections provide detailed protocols to investigate the inhibitory effects of this compound on these key events. The experimental model of choice is the widely used LPS-stimulated RAW 264.7 macrophage cell line, a standard in vitro system for studying inflammation.

Quantitative Data Summary

The following tables are presented as templates to organize and display quantitative data obtained from the described experimental protocols. They are designed for easy comparison of the dose-dependent effects of this compound.

Table 1: Effect of this compound on NF-κB Pathway Activation in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)IκBα Phosphorylation (% of LPS control)p65 Nuclear Translocation (% of LPS control)
Control-05 ± 2
LPS (1 µg/mL)-100100
This compound + LPS185 ± 788 ± 6
This compound + LPS562 ± 565 ± 8
This compound + LPS1041 ± 643 ± 5
This compound + LPS2523 ± 425 ± 4
This compound + LPS5011 ± 312 ± 3

Table 2: Effect of this compound on MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)p-ERK (% of LPS control)p-JNK (% of LPS control)p-p38 (% of LPS control)
Control-3 ± 14 ± 25 ± 2
LPS (1 µg/mL)-100100100
This compound + LPS192 ± 895 ± 790 ± 6
This compound + LPS575 ± 678 ± 572 ± 7
This compound + LPS1055 ± 758 ± 652 ± 5
This compound + LPS2534 ± 537 ± 431 ± 4
This compound + LPS5018 ± 421 ± 315 ± 3

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPKKK MAPKKK TLR4->MAPKKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkappaB_complex->p65_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Genes Pro-inflammatory Gene Transcription MAPK->Genes Activation of Transcription Factors AjugamarinF4 This compound AjugamarinF4->IKK Inhibition AjugamarinF4->MAPKKK Inhibition DNA DNA p65_nuc->DNA p50_nuc p50 p50_nuc->DNA DNA->Genes

Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Western Blot Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Lyse cells C->D E Cytoplasmic & Nuclear Fractionation (for p65) D->E F Whole Cell Lysate (for IκBα & MAPKs) D->F G SDS-PAGE E->G Nuclear Extracts F->G Cytoplasmic/Whole Cell Extracts H Protein Transfer G->H I Antibody Incubation (Primary & Secondary) H->I J Detection & Quantification I->J

Caption: General experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density that will result in 80-90% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, typically at a final concentration ≤ 0.1%) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 15-30 minutes for phosphorylation studies, 1-2 hours for nuclear translocation, and 24 hours for protein expression).

  • After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with protein extraction.

Western Blot Analysis for IκBα and MAPK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the MAPKs (ERK, JNK, and p38).

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

Protocol:

  • Lyse the treated cells with RIPA buffer and collect the whole-cell lysates.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

p65 Nuclear Translocation Assay

Objective: To assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Nuclear and cytoplasmic extraction kit.

  • Western blot materials as listed above.

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), and anti-β-tubulin (cytoplasmic marker).

Protocol:

  • Following cell treatment, perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • Perform Western blot analysis as described above for the p65 subunit in both fractions.

  • Use Lamin B1 as a loading control for the nuclear fraction and β-tubulin for the cytoplasmic fraction to ensure proper fractionation and equal loading.

  • Quantify the amount of p65 in the nucleus relative to the cytoplasm.

Alternative Method: Immunofluorescence Staining

  • Grow and treat cells on glass coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with an anti-p65 primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope.

Disclaimer: This document is intended for research purposes only. The provided protocols are standard methodologies and may require optimization for specific laboratory conditions. The quantitative data presented are illustrative and should be replaced with experimentally derived values.

Application Notes and Protocols for Ajugamarin F4 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which have a history of use in traditional medicine for treating various ailments.[1][2] Emerging research has highlighted the anti-cancer potential of extracts from Ajuga species, suggesting that compounds within these extracts, including this compound, may possess significant cytotoxic and anti-proliferative activities against cancer cells.[1][2][3] These effects are thought to be mediated through the modulation of key cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis.[1]

These application notes provide a comprehensive guide for researchers investigating the anti-cancer properties of this compound. The following sections detail its potential mechanisms of action, protocols for key experiments, and data presentation templates to facilitate the systematic evaluation of this compound in various cancer cell lines.

Potential Mechanism of Action

While specific studies on this compound are limited, research on extracts from the Ajuga genus provides insights into its potential mechanisms. The anti-cancer activity of these extracts has been linked to the suppression of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[1] Additionally, modulation of the NF-κB and eNOS signaling pathways and the induction of apoptosis have been observed, suggesting a multi-targeted approach to inhibiting cancer cell growth.

It is hypothesized that this compound may contribute to these effects by:

  • Inducing Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anti-cancer agents.[4][5]

  • Inhibiting Proliferation: Arresting the cell cycle and preventing the uncontrolled division of cancer cells.

  • Modulating Signaling Pathways: Interfering with critical pathways like MAPK/ERK and PI3K/Akt that are often dysregulated in cancer.

Below is a putative signaling pathway that may be affected by this compound, based on current knowledge of Ajuga species extracts.

AjugamarinF4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K AjugamarinF4 This compound ERK ERK AjugamarinF4->ERK Inhibition Akt Akt AjugamarinF4->Akt Inhibition Apoptosis Apoptosis AjugamarinF4->Apoptosis Induction Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Putative signaling pathways modulated by this compound.

Data Presentation

To facilitate the comparison of this compound's efficacy across different cancer cell lines, all quantitative data should be summarized in a structured table. This allows for a clear overview of the compound's potency and selectivity.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hNotes
MCF-7 Breast AdenocarcinomaEnter dataEnter dataEnter dataER-positive
MDA-MB-231 Breast AdenocarcinomaEnter dataEnter dataEnter dataTriple-negative
A549 Lung CarcinomaEnter dataEnter dataEnter data
HepG2 Hepatocellular CarcinomaEnter dataEnter dataEnter data
HCT116 Colon CarcinomaEnter dataEnter dataEnter data
PC-3 Prostate CancerEnter dataEnter dataEnter dataAndrogen-independent
DU-145 Prostate CancerEnter dataEnter dataEnter dataAndrogen-independent
Normal Cell Line (e.g., MCF-10A) Non-tumorigenic Breast EpitheliumEnter dataEnter dataEnter dataControl for selectivity

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of this compound on key proteins in the MAPK/ERK and PI3K/Akt pathways.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treat with this compound (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Conclusion on Anti-Cancer Effects of this compound ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound represents a promising natural compound for further investigation in cancer research. The protocols and guidelines provided here offer a systematic approach to characterizing its anti-cancer effects. By elucidating its mechanism of action and identifying sensitive cancer cell lines, researchers can contribute to the development of novel therapeutic strategies. Further studies are warranted to validate these findings in preclinical in vivo models.

References

Ajugamarin F4: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, focusing on its mechanism of action involving the inhibition of key inflammatory mediators and signaling pathways. The information presented here is intended to guide researchers in designing and executing experiments to evaluate and characterize the therapeutic potential of this natural compound.

Data Presentation

The anti-inflammatory activity of this compound has been quantified through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundBioassayCell LineIC50 Value (µM)
This compoundNitric Oxide InhibitionRAW 264.745.5[1][2][3]

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the desired concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS-treated group - Absorbance of sample-treated group) / Absorbance of LPS-treated group] x 100

  • IC50 Determination: The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be calculated from a dose-response curve.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol outlines the procedure to determine the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. The anti-inflammatory mechanism of neo-clerodane diterpenoids has been linked to the regulation of iNOS and COX-2 protein expression[1][2][3].

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This compound's effect on this pathway can be investigated using a luciferase reporter assay.

Experimental Workflow:

NF_kB_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis HEK293T_cells HEK293T Cells Transfection Transfect with NF-κB Luciferase Reporter and Renilla Control Plasmids HEK293T_cells->Transfection Pre_treatment Pre-treat with This compound Transfection->Pre_treatment Stimulation Stimulate with TNF-α or LPS Pre_treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Normalization Normalize Firefly to Renilla Luciferase Activity Luciferase_Assay->Normalization Inhibition_Calculation Calculate % Inhibition of NF-κB Activity Normalization->Inhibition_Calculation

Caption: Workflow for NF-κB Luciferase Reporter Assay.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response. The effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, and JNK) can be determined by Western blot.

Signaling Pathway Diagram:

MAPK_Pathway cluster_MAPK MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Phosphorylation & Activation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) AP1->Inflammatory_Genes Transcription AjugamarinF4 This compound AjugamarinF4->MAPK Inhibition of Phosphorylation

Caption: this compound's potential inhibition of the MAPK pathway.

References

Application Notes & Protocols: Developing a Murine Xenograft Model for Efficacy Testing of Ajugamarin F4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1][2][3] Extracts and isolated compounds from Ajuga species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, and anti-cancer properties.[2][3][4] Notably, extracts from Ajuga decumbens, which contains this compound, have been shown to inhibit breast cancer cell invasion by suppressing the MAPK/ERK pathway.[2][3] Furthermore, compounds from Ajuga forrestii have exhibited anti-ferroptosis activity.[5] These findings suggest that this compound holds potential as a therapeutic agent, particularly in oncology.

This document provides a detailed protocol for developing a murine subcutaneous xenograft model to evaluate the in vivo efficacy of this compound against a human cancer cell line.

Key Experiments and Methodologies

A comprehensive preclinical evaluation of this compound will involve a series of well-defined experiments. The following protocols outline the necessary steps from initial cell culture to in vivo efficacy studies and subsequent ex vivo analysis.

Experimental Workflow

The overall experimental workflow for testing the efficacy of this compound in a xenograft model is depicted below.

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Cell_Culture Cell Line Selection & Maintenance MTT_Assay MTT Assay for IC50 Determination Cell_Culture->MTT_Assay Animal_Acclimatization Animal Acclimatization MTT_Assay->Animal_Acclimatization Proceed if IC50 is potent Tumor_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Treatment_Initiation Treatment Initiation with This compound Tumor_Implantation->Treatment_Initiation Monitoring Tumor Growth & Body Weight Monitoring Treatment_Initiation->Monitoring Tissue_Collection Tissue Collection (Tumor, Blood, Organs) Monitoring->Tissue_Collection At study endpoint Histopathology Histopathology (H&E) Tissue_Collection->Histopathology Western_Blot Western Blot (MAPK/ERK pathway) Tissue_Collection->Western_Blot

Caption: Experimental workflow for this compound testing.

Protocol 1: Cell Line Culture and Maintenance
  • Cell Line: Human colorectal carcinoma cell line (HCT116) or another appropriate cancer cell line based on in vitro screening results.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the concentration of this compound.

Protocol 3: Murine Xenograft Model Development
  • Animal Strain: 6-8 week old female athymic nude mice (nu/nu).

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Cell Preparation for Implantation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

Protocol 4: Administration of this compound
  • Group Allocation: Once the tumors reach an average volume of 100-150 mm³, randomly allocate the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% PBS)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 25 mg/kg)

    • Positive Control (e.g., an established chemotherapeutic agent)

  • Administration Route: Administer the treatments via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

Protocol 5: Ex Vivo Analysis
  • Tissue Collection: At the end of the study, euthanize the mice and collect the tumors, blood samples, and major organs (liver, kidney, spleen, lungs, heart).

  • Histopathology: Fix a portion of the tumor and other organs in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess tumor morphology and any potential toxicity.

  • Western Blot Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein extraction and Western blot analysis to investigate the effect of this compound on the MAPK/ERK signaling pathway.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (µM)
HCT116This compoundInsert Value
DoxorubicinInsert Value

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle ControlInsert Value-Insert Value
This compound (10 mg/kg)Insert ValueInsert ValueInsert Value
This compound (25 mg/kg)Insert ValueInsert ValueInsert Value
Positive ControlInsert ValueInsert ValueInsert Value

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the MAPK/ERK signaling pathway, which is a critical regulator of cancer cell proliferation and survival.

mapk_erk_pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Ajugamarin_F4 This compound Ajugamarin_F4->MEK Inhibition

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Conclusion

This application note provides a comprehensive framework for the preclinical evaluation of this compound using a murine xenograft model. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust in vivo studies to validate the therapeutic potential of this promising natural compound. The investigation of its effect on the MAPK/ERK signaling pathway will provide valuable insights into its mechanism of action.

References

Application Notes and Protocols for Ajugamarin F4 in Insect Antifeedant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens. This class of compounds is recognized for a wide range of biological activities, including potent insect antifeedant properties.[1][2][3] These natural products represent a promising avenue for the development of novel, ecologically sound pest management strategies. Their mode of action typically involves the insect's gustatory system, where they act as bitter tastants, deterring feeding and potentially leading to starvation and developmental inhibition in pest species. This document provides detailed application notes and experimental protocols for the study of this compound as an insect antifeedant, based on established methodologies for related neo-clerodane diterpenoids.

Data Presentation

Compound/ExtractInsect SpeciesBioassay TypeEffective Concentration / ActivityReference
Ajugacumbins A, B, C, DGeneral Insect GrowthNot SpecifiedExhibited inhibition of insect growth[1][2]
Ethyl acetate extract of Ajuga bracteosaSpodoptera lituraLeaf Disc No-Choice88.98% Antifeedant Activity at 1%
Ajugarin ISpodoptera littoralisLeaf Disc ChoiceED₅₀: 1.2 µg/cm²
ClerodinLeptinotarsa decemlineataLeaf Disc ChoiceStrong feeding inhibition at 1000 ppm
Ajugacumbin BHelicoverpa armigeraNot SpecifiedShowed antifeedant activity

Experimental Protocols

Preparation of this compound Test Solutions

This protocol outlines the preparation of stock and working solutions of this compound for use in insect antifeedant bioassays.

Materials:

  • This compound (pure compound)

  • Acetone (analytical grade)

  • Distilled water

  • Tween-20 or other suitable surfactant

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Amber glass vials

Procedure:

  • Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 1 mg of this compound and place it in a 1.5 mL microcentrifuge tube.

    • Dissolve the compound in 1 mL of acetone to obtain a 1000 ppm (1 mg/mL) stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in a sealed amber glass vial at 4°C for short-term storage or -20°C for long-term storage.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution using acetone to achieve the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm).

    • For aqueous bioassays, a final concentration of surfactant (e.g., 0.05% Tween-20) in distilled water should be used to emulsify the acetone-based solutions. A typical final acetone concentration in the aqueous emulsion should be kept below 1% to minimize solvent toxicity to the insects.

    • Prepare a control solution containing the same concentration of acetone and surfactant in distilled water as the test solutions.

Insect Rearing (Example: Spodoptera littoralis)

Maintaining a healthy and synchronous insect colony is crucial for reliable bioassay results.

Materials:

  • Spodoptera littoralis eggs or larvae

  • Artificial diet or host plant leaves (e.g., castor bean, Ricinus communis)

  • Ventilated rearing cages or containers

  • Growth chamber or incubator with controlled temperature (25 ± 2°C), humidity (60-70% RH), and photoperiod (e.g., 14:10 h L:D).

  • Camel hairbrush for handling larvae

Procedure:

  • Egg Hatching: Place egg masses in a petri dish with a moist cotton ball and incubate under the specified conditions.

  • Larval Rearing:

    • Upon hatching, transfer neonate larvae to containers with fresh artificial diet or host plant leaves using a fine camel hairbrush.

    • Replace the food source every 24-48 hours to prevent desiccation and microbial contamination.

    • Maintain the rearing containers in the growth chamber.

  • Pupation: Once larvae reach the pre-pupal stage, provide a suitable substrate (e.g., vermiculite) for pupation.

  • Adult Emergence and Oviposition: Transfer pupae to an emergence cage. Provide emerged adults with a 10% sucrose solution for feeding and a suitable oviposition substrate (e.g., paper towels).

  • Synchronization: Use larvae of a specific instar (e.g., 3rd or 4th instar) for bioassays to ensure uniform feeding behavior and susceptibility.

Antifeedant Bioassay: Leaf Disc No-Choice Method

This is a standard method to evaluate the feeding deterrence of a compound.[4][5]

Materials:

  • Third or fourth instar larvae of the test insect (e.g., Spodoptera littoralis or Helicoverpa armigera), starved for 2-4 hours prior to the assay.

  • Fresh host plant leaves (e.g., cabbage, cotton, or castor bean).

  • Cork borer or a circular punch to cut leaf discs of a standard diameter (e.g., 2 cm).

  • Petri dishes (9 cm diameter) lined with moist filter paper.

  • This compound working solutions and control solution.

  • Micropipette.

  • Leaf area meter or a scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Preparation of Leaf Discs:

    • Excise leaf discs of a uniform size from fresh, untreated host plant leaves.

    • Apply a known volume (e.g., 50 µL) of each this compound working solution or the control solution evenly onto the surface of a leaf disc.

    • Allow the solvent to evaporate completely at room temperature.

  • Bioassay Setup:

    • Place one treated leaf disc in the center of a petri dish lined with moist filter paper.

    • Introduce one pre-starved larva into each petri dish.

    • Prepare at least 10 replicates for each concentration and the control.

  • Incubation:

    • Seal the petri dishes with perforated lids to allow for air circulation.

    • Incubate the petri dishes in the growth chamber under the same conditions as insect rearing for 24 hours.

  • Data Collection:

    • After 24 hours, remove the larvae and the remaining leaf discs from the petri dishes.

    • Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Data Analysis:

    • Calculate the percentage of antifeedant activity or Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / C] x 100 Where:

      • C = Area of leaf consumed in the control group.

      • T = Area of leaf consumed in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

    • If a dose-response relationship is observed, calculate the EC₅₀ (Effective Concentration to inhibit 50% of feeding) or ED₅₀ (Effective Dose) using probit analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis prep_solution Prepare this compound Solutions (Stock & Working) treat_discs Treat Leaf Discs prep_solution->treat_discs rear_insects Rear Insects (e.g., Spodoptera littoralis) setup_assay Set up No-Choice Bioassay rear_insects->setup_assay treat_discs->setup_assay incubate Incubate for 24h setup_assay->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calc_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calc_fdi stat_analysis Statistical Analysis (ANOVA, Probit) calc_fdi->stat_analysis

Caption: Workflow for this compound antifeedant bioassay.

Proposed Signaling Pathway for Antifeedant Action

Signaling_Pathway cluster_receptor Gustatory Receptor Neuron cluster_cns Central Nervous System (CNS) cluster_behavior Behavioral Output ajugamarin This compound receptor Bitter Gustatory Receptor (GR) ajugamarin->receptor Binds depolarization Neuron Depolarization receptor->depolarization Activates signal_transduction Signal Transduction Cascade depolarization->signal_transduction cns_processing Signal Processing in CNS signal_transduction->cns_processing Signal to CNS feeding_deterrence Feeding Deterrence cns_processing->feeding_deterrence Initiates

Caption: Proposed mechanism of this compound antifeedant activity.

References

Application Notes & Protocols: Ajugamarin F4 Isolation, Characterization, and Naturally Occurring Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid that has been isolated from various plants of the Ajuga genus, including Ajuga macrosperma and Ajuga decumbens[1][2][3]. These compounds have garnered interest due to their diverse biological activities, including anti-ferroptosis and cytotoxic effects[4]. This document provides a detailed protocol for the isolation and characterization of this compound from plant sources, summarizes its key analytical data, and presents an overview of its naturally occurring derivatives.

I. Isolation of this compound from Ajuga Species

The following protocol is a generalized procedure based on methodologies reported for the isolation of neo-clerodane diterpenoids from Ajuga species.

Experimental Protocol: Extraction and Isolation

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of the selected Ajuga species.

    • Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with an appropriate solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period (e.g., 7-14 days), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

    • The neo-clerodane diterpenoids, including this compound, are typically enriched in the chloroform or ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate developing solvent and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography, Sephadex LH-20 chromatography, or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Workflow for Isolation and Purification of this compound

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification p1 Air-dried Ajuga species p2 Powdered Plant Material p1->p2 Grinding e1 Maceration with Ethanol/Methanol p2->e1 e2 Crude Extract e1->e2 Filtration & Concentration f1 Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) e2->f1 f2 Enriched Chloroform/ Ethyl Acetate Fraction f1->f2 c1 Silica Gel Column Chromatography f2->c1 c2 Sephadex LH-20/Preparative HPLC c1->c2 c3 Pure this compound c2->c3

Caption: Workflow for the isolation and purification of this compound.

II. Characterization of this compound

The structure of this compound is elucidated and confirmed using various spectroscopic techniques.

Data Presentation: Spectroscopic Data for this compound

Technique Key Observations
¹H NMR The ¹H NMR spectrum of this compound displays characteristic signals for a neo-clerodane diterpenoid framework. Specific chemical shifts and coupling constants are compared with reported data for confirmation[5].
¹³C NMR The ¹³C NMR spectrum shows the presence of 20 carbon resonances, consistent with the diterpenoid structure.
Mass Spec. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

III. Naturally Occurring Derivatives of this compound

Several analogs of this compound, differing in their substitution patterns, have been isolated from Ajuga species. These can be considered naturally occurring derivatives.

Data Presentation: Selected Naturally Occurring Analogs of this compound

Compound Name Structural Difference from this compound Source Species
Ajugamarin A2 Varies in the ester group at C-12.Ajuga decumbens[3]
Ajugamarin G1 Different ester substituent.Ajuga decumbens[2][3]
Ajugamarin H1 Varies in the ester group.Ajuga decumbens[2][3]
12-(iso-butyryloxy)ajugarin I Has an iso-butyryloxy group at C-12 instead of a 2-methylbutyryloxy group.Ajuga macrosperma var. breviflora

IV. Biological Activities of this compound and Related Compounds

This compound and other neo-clerodane diterpenoids from Ajuga species have been reported to exhibit a range of biological activities.

  • Anti-ferroptosis Activity: Some neo-clerodane diterpenoids have shown significant inhibitory effects on RSL3-induced ferroptosis in HT22 mouse hippocampal neuronal cells[4].

  • Cytotoxic Activity: Cytotoxic effects against various cancer cell lines have been reported for compounds isolated from Ajuga species[4].

  • Anti-inflammatory Activity: Extracts and isolated compounds from Ajuga decumbens have demonstrated inhibitory activities on nitric oxide production, suggesting anti-inflammatory potential[2][6].

  • Antifeedant Activity: The presence of neo-clerodane diterpenes in Ajuga species is associated with antifeedant activity against pest insects.

Logical Flow for Bioactivity Screening

G cluster_0 Compound Source cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Outcome s1 Pure this compound & Derivatives a1 Anti-ferroptosis Assays (e.g., RSL3-induced) s1->a1 a2 Cytotoxicity Assays (e.g., MTT assay) s1->a2 a3 Anti-inflammatory Assays (e.g., NO inhibition) s1->a3 d1 Determine EC50/IC50 Values a1->d1 a2->d1 a3->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2 o1 Identification of Lead Compounds d2->o1

Caption: Logical flow for the biological activity screening of this compound.

References

Ajugamarin F4 dose-response curve determination

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Ajugamarin F4 Dose-Response Curve Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga forrestii and Ajuga decumbens[1][2][3][4]. Compounds from this genus are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antifeedant properties[3][4]. Notably, extracts from Ajuga decumbens have been shown to inhibit the invasion of breast cancer cells by suppressing the MAPK/ERK signaling pathway[2][3]. This application note provides a detailed protocol for determining the dose-response curve of this compound, using a cell viability assay as a representative example to quantify its cytotoxic or anti-proliferative effects on a cancer cell line. The determination of a dose-response curve and its key parameters, such as the half-maximal inhibitory concentration (IC50), is a critical step in preclinical drug development[5][6].

Experimental Protocols

Objective: To determine the dose-response relationship of this compound on a selected cancer cell line and calculate the IC50 value.

Chosen Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability. This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.

Materials and Reagents:

  • This compound (of known purity)

  • Selected human cancer cell line (e.g., MCF-7 breast cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % Cell Viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value[7]. The four-parameter logistic (4PL) model is commonly used for this purpose[7].

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and structured table.

Table 1: Hypothetical Dose-Response Data for this compound on MCF-7 Cells after 48h Treatment

This compound (µM)Log ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)-1.2500.085100.0
0.1-1.01.2350.07998.8
10.01.1500.06592.0
101.00.9800.05178.4
501.70.6300.04250.4
1002.00.3500.03328.0
2002.30.1800.02114.4
5002.70.0900.0157.2
10003.00.0600.0104.8
Calculated IC50 ~50 µM

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture (MCF-7) seed Seed Cells in 96-well Plate start->seed treat Treat Cells with This compound seed->treat prep_drug Prepare this compound Serial Dilutions prep_drug->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 4h (Formazan Formation) add_mtt->formazan dissolve Dissolve Formazan in DMSO formazan->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 end End: IC50 Determined calc_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Invasion, Survival TF->Response AjugamarinF4 This compound AjugamarinF4->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Protocol for Determining the Solubility of Ajugamarin F4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1] Like other compounds in this class, it has demonstrated various biological activities, including potential anti-inflammatory and neuroprotective effects.[2][3] Understanding the solubility of this compound in various solvents is a critical first step in the development of analytical methods, formulation of dosage forms, and in vitro/in vivo screening assays. This document provides a detailed protocol for determining the equilibrium solubility of this compound in a range of common laboratory solvents.

Materials and Equipment

2.1. Reagents:

  • This compound (purity ≥95%)

  • Solvents (analytical grade or higher):

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water

2.2. Equipment:

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Incubator or water bath for temperature control

  • Microcentrifuge

  • Calibrated pipettes and tips

  • 2.0 mL polypropylene microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • Glass vials with screw caps

Experimental Protocol

This protocol employs the shake-flask method, a standard technique for determining equilibrium solubility.

3.1. Preparation of Stock Solutions and Calibration Curve:

  • Accurately weigh a sufficient amount of this compound to prepare a high-concentration stock solution in a solvent in which it is freely soluble (e.g., DMSO).

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility range.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration of this compound. Determine the linearity (R²) of the curve.

3.2. Solubility Determination (Shake-Flask Method):

  • Add an excess amount of this compound to a 2.0 mL microcentrifuge tube. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg).

  • Pipette 1.0 mL of the desired test solvent into the tube.

  • Securely cap the tube and vortex vigorously for 1 minute to facilitate the initial dispersion of the solid.

  • Place the tubes in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the tubes to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

  • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilute an aliquot of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

  • Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

  • Perform each solubility measurement in triplicate for each solvent.

Data Presentation

The quantitative solubility data for this compound in various solvents should be summarized in a table for clear comparison.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)25>10,000>18.7
Chloroform25850015.9
Dichloromethane25720013.5
Acetone25540010.1
Ethyl Acetate2531005.8
Acetonitrile (ACN)2512002.2
Ethanol (EtOH)258501.6
Methanol (MeOH)254000.7
PBS (pH 7.4)25<10<0.02
Deionized Water25<1<0.002

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results should be inserted.

Visualizations

Diagram of the Experimental Workflow:

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_prep Preparation cluster_solubility Solubility Determination prep_stock Prepare this compound Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal gen_cal Generate HPLC Calibration Curve prep_cal->gen_cal analyze Analyze by HPLC gen_cal->analyze Use for Quantification add_excess Add Excess this compound to Solvent agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge to Pellet Excess Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Supernatant filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for this compound solubility testing.

Diagram of a Potential Signaling Pathway:

signaling_pathway Potential Anti-inflammatory Signaling Pathway for this compound cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB_active Active NF-κB IKK->NFkB_active Activates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Pro_inflammatory_Cytokines Upregulates iNOS_COX2 iNOS, COX-2 NFkB_active->iNOS_COX2 Upregulates Ajugamarin_F4 This compound Ajugamarin_F4->MAPK Inhibits Ajugamarin_F4->IKK Inhibits

Caption: this compound's potential anti-inflammatory mechanism.

References

Ajugamarin F4: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products isolated from various species of the Ajuga plant genus, commonly known as bugleweed.[1][2] Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including inflammation and tumors.[1] Preclinical studies on extracts from Ajuga species have revealed a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and insecticidal properties.[1] this compound, as a constituent of these bioactive extracts, is a promising candidate for further investigation in drug discovery programs.

These application notes provide a summary of the known biological activities of this compound and related compounds, along with detailed protocols for key experiments to facilitate further research and development.

Biological Activities and Potential Applications

While research specifically focused on this compound is still emerging, studies on closely related neo-clerodane diterpenoids and extracts from Ajuga species suggest several potential therapeutic applications.

Anti-Inflammatory Activity

Extracts from Ajuga species have demonstrated significant anti-inflammatory effects. For instance, extracts from Ajuga decumbens have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[1] While a specific IC50 value for this compound's inhibition of NO production is not yet published, other neo-clerodane diterpenoids isolated from the same plant source have shown potent activity. This suggests that this compound may also contribute to the anti-inflammatory profile of these extracts and warrants further investigation as a potential anti-inflammatory agent.

Anti-Cancer Activity

Extracts from Ajuga decumbens have been observed to inhibit the invasion of breast cancer cells by suppressing the MAPK/ERK signaling pathway.[1] Furthermore, compounds isolated from Ajuga forrestii have demonstrated anti-ferroptosis activity, a novel mechanism for inducing cancer cell death.[3] These findings highlight the potential of neo-clerodane diterpenoids, including this compound, as leads for the development of novel anti-cancer therapeutics.

Insecticidal and Antifeedant Activity

The Ajuga genus is known for producing compounds with insect antifeedant and insecticidal properties.[1] This suggests a potential application of this compound in the development of natural pesticides.

Data Presentation

Currently, specific quantitative data for the biological activity of this compound is limited in publicly available literature. The following table summarizes the reported anti-inflammatory activity of other neo-clerodane diterpenoids isolated alongside this compound from Ajuga pantantha, demonstrating the potential potency of this class of compounds.

Table 1: Nitric Oxide (NO) Inhibitory Effects of Neo-clerodane Diterpenoids from Ajuga pantantha

CompoundIC50 (µM) for NO Inhibition
Compound 220.2
Compound 445.5
Compound 534.0
Compound 627.0
Compound 745.0
Compound 825.8

Data from Dong et al. (2020). Note: The specific IC50 for this compound was not reported in this study.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

Protocol 2: Cytotoxicity Assay - MTT Assay

This protocol determines the cytotoxic effect of this compound on a given cell line to ensure that the observed biological effects are not due to cell death.

Materials:

  • Cell line of interest (e.g., a cancer cell line or the cell line used in the primary bioassay)

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the CC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%) value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies plant Ajuga sp. Plant Material extract Crude Extract plant->extract isolate Isolation of this compound extract->isolate anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) isolate->anti_inflammatory Test Compound anti_cancer Anti-cancer Assay (e.g., Cytotoxicity, Invasion) isolate->anti_cancer insecticidal Insecticidal Assay (e.g., Antifeedant) isolate->insecticidal pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK/ERK) anti_cancer->pathway ferroptosis Ferroptosis Assay anti_cancer->ferroptosis

Caption: Experimental workflow for the investigation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription ajugamarin This compound (Hypothesized) ajugamarin->mek Inhibition? ajugamarin->erk Inhibition? gene Gene Expression (Proliferation, Invasion) transcription->gene

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

logical_relationship ajuga Ajuga Species Extracts diterpenoids Neo-clerodane Diterpenoids ajuga->diterpenoids Contain bioactivity Observed Biological Activities (Anti-inflammatory, Anti-cancer) ajuga->bioactivity Exhibit ajugamarin_f4 This compound diterpenoids->ajugamarin_f4 Includes ajugamarin_f4->bioactivity Potentially Contributes to

Caption: Logical relationship of this compound to its source and observed bioactivities.

References

Troubleshooting & Optimization

Technical Support Center: Ajugamarin F4 Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and yield improvement of Ajugamarin F4 from plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guides

Low yield is a common challenge in the extraction and purification of natural products. The following table summarizes potential causes for low this compound yield and provides actionable solutions with illustrative quantitative data derived from studies on similar diterpenoids.

Problem Potential Cause Recommended Solution Illustrative Quantitative Data & Remarks
Low Extraction Efficiency Suboptimal Solvent System The polarity of the extraction solvent is critical. This compound, a neo-clerodane diterpenoid, has moderate polarity. A mixture of polar and non-polar solvents is often most effective. Start with a solvent system of moderate polarity, such as 80% methanol or ethanol in water.[1] For optimization, test a gradient of solvent polarities.For similar diterpenoids, changing the ethanol concentration from 50% to 80% has been shown to increase the yield of target compounds by up to 30%. It is recommended to test a range of concentrations (e.g., 50%, 70%, 80%, 95% ethanol or methanol) to find the optimal polarity for this compound.
Inadequate Solvent-to-Solid Ratio An insufficient volume of solvent may not effectively penetrate the plant material and dissolve the target compound.Increasing the solvent-to-solid ratio from 10:1 to 30:1 (v/w) can significantly improve extraction efficiency.[1] For initial extractions, a ratio of 20:1 is a good starting point. Further increases beyond 40:1 may not lead to a proportional increase in yield and will increase solvent waste.[2]
Insufficient Extraction Time The contact time between the solvent and the plant material may not be long enough for complete extraction.Maceration times of 24 to 72 hours are common for diterpenoid extraction. For optimization, perform a time-course study (e.g., extracting for 12, 24, 48, and 72 hours) and analyze the this compound content at each time point by HPLC.
Inappropriate Extraction Temperature High temperatures can enhance solvent extraction efficiency but may also lead to the degradation of thermally labile compounds.For many diterpenoids, extraction at room temperature or slightly elevated temperatures (e.g., 40-50°C) provides a good balance between yield and compound stability. It is advisable to conduct a temperature optimization study (e.g., 25°C, 40°C, 60°C) and monitor for any degradation products via HPLC analysis.
Poor Recovery After Chromatography Compound Degradation on Silica Gel The acidic nature of standard silica gel can cause degradation of certain sensitive compounds.If you suspect degradation, test the stability of your compound on a small amount of silica gel using a TLC plate. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina or Florisil.[3]
Improper Elution Solvent System The solvent system used for column chromatography may not be optimal for separating this compound from other compounds, leading to co-elution or poor recovery.Develop an effective solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound for good separation on a column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures.
Compound Precipitation on the Column If the crude extract is not fully dissolved in the loading solvent or if the loading solvent is too non-polar, the compound can precipitate at the top of the column.Ensure the crude extract is fully dissolved in a minimal amount of a solvent that is slightly more polar than the initial mobile phase. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can prevent precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best plant source for isolating this compound?

A1: this compound has been isolated from several species of the Ajuga genus, including Ajuga macrosperma var. breviflora and Ajuga nipponensis.[5][6] The concentration of this compound can vary depending on the plant's geographical location, harvest time, and the specific part of the plant used.

Q2: How can I prepare the plant material for optimal extraction?

A2: The plant material should be thoroughly dried, preferably in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals. Once dried, the material should be ground into a fine powder to increase the surface area for solvent penetration.

Q3: What type of chromatography is most suitable for purifying this compound?

A3: A combination of chromatographic techniques is typically used. Initial purification of the crude extract is often performed using column chromatography with silica gel.[7] For final purification and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is highly effective.[5]

Q4: How can I quantify the amount of this compound in my extract?

A4: Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[8] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.

Q5: My this compound peak is showing tailing in the HPLC chromatogram. What could be the cause?

A5: Peak tailing in HPLC can be caused by several factors, including column overload, secondary interactions between the analyte and the stationary phase, or a mismatch between the injection solvent and the mobile phase. Try injecting a smaller sample volume, ensure your mobile phase is properly buffered if your compound has ionizable groups, and dissolve your sample in the mobile phase whenever possible.

Experimental Protocols

Protocol 1: Extraction of this compound from Ajuga sp.
  • Preparation of Plant Material:

    • Air-dry the aerial parts of the Ajuga plant material at room temperature.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of 20-30 mL.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light or by staining with an appropriate reagent.

    • Combine the fractions containing this compound based on the TLC analysis.

Protocol 3: Quantitative Analysis of this compound by HPLC
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • A typical gradient could be: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; followed by re-equilibration to initial conditions.

  • Analysis:

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 230 nm.

    • Prepare a stock solution of a known concentration of pure this compound standard.

    • Create a calibration curve by injecting a series of dilutions of the standard solution.

    • Inject the sample extract (previously filtered through a 0.45 µm syringe filter).

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Ajugamarin_F4_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Ajuga Plant Material maceration Maceration (e.g., 80% Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc_quantification Quantitative HPLC crude_extract->hplc_quantification fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis hplc_purification Semi-preparative HPLC tlc_analysis->hplc_purification Combine Fractions pure_compound Pure this compound hplc_purification->pure_compound pure_compound->hplc_quantification

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues start Low this compound Yield solvent Suboptimal Solvent? start->solvent ratio Incorrect Solvent:Solid Ratio? start->ratio time Insufficient Time? start->time temp Inappropriate Temperature? start->temp degradation Degradation on Column? start->degradation elution Poor Elution Profile? start->elution precipitation Precipitation on Column? start->precipitation solution1 solution1 solvent->solution1 Optimize Polarity (e.g., 70-90% MeOH/EtOH) solution2 solution2 ratio->solution2 Increase Ratio (e.g., 20:1 to 40:1) solution3 solution3 time->solution3 Increase Duration (e.g., 24-72h) solution4 solution4 temp->solution4 Optimize Temperature (e.g., 25-50°C) solution5 solution5 degradation->solution5 Use Deactivated Silica or Alumina solution6 solution6 elution->solution6 Develop Method with TLC Use Gradient Elution solution7 solution7 precipitation->solution7 Use Dry Loading Technique

Caption: Troubleshooting logic for low this compound yield.

References

Ajugamarin F4 stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Ajugamarin F4 are limited in publicly available literature. The following guidance is based on the general chemical properties of neo-clerodane diterpenoids and related natural products containing ester and furan-like functionalities. It is intended to serve as a proactive guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a solid or lyophilized powder in a tightly sealed vial at -20°C or preferably -80°C, protected from light. Before opening, allow the vial to warm to room temperature to prevent condensation.

  • In Solution: Prepare stock solutions in anhydrous DMSO or absolute ethanol. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. For short-term use (1-2 weeks), storage at -20°C is acceptable. Avoid storing in protic or acidic solvents for extended periods.

Q2: My this compound sample, dissolved in methanol, is showing new peaks and a decrease in the main peak area on my HPLC analysis. What could be the cause?

A2: This is a common issue and likely points to degradation. This compound, like many complex natural products, contains ester functional groups. These esters are susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[1][2] Methanol, especially if not anhydrous, can participate in transesterification or act as a source of water for hydrolysis, leading to the formation of degradation products.

Troubleshooting Steps:

  • Solvent Check: Switch to a more inert solvent for storage, such as anhydrous DMSO or acetonitrile.

  • pH Neutrality: Ensure all buffers and vials are pH neutral.

  • Temperature: Store solutions at -80°C to significantly slow down reaction kinetics.

Q3: Is this compound sensitive to light or air?

A3: Yes, compounds containing furan rings or other electron-rich systems, common in neo-clerodane diterpenoids, are often sensitive to oxidation.[3][4] Exposure to air (oxygen) and light (which can generate reactive oxygen species) can lead to oxidative degradation, potentially causing ring-opening of the furan moiety to form dicarbonyl compounds.

Recommendations:

  • Store solid samples and solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Use amber vials or wrap vials in aluminum foil to protect from light.

  • Degas solvents before use if preparing solutions for long-term storage or sensitive experiments.

Q4: I observed degradation of this compound after leaving it in a solution of deuterated chloroform (CDCl3) for NMR analysis. Is this expected?

A4: This is a known issue for some clerodane diterpenes. For instance, the related compound Casearin X has been reported to degrade into a corresponding dialdehyde when stored in CDCl3. Deuterated chloroform can contain traces of DCl (deuterium chloride) and phosgene, which are acidic and can catalyze degradation pathways like hydrolysis or epoxide formation/opening.

Best Practices for NMR:

  • Acquire NMR data promptly after dissolving the sample.

  • If delayed, evaporate the CDCl3 under a gentle stream of nitrogen and store the residue dry at -20°C or below.

  • Use stabilized CDCl3 containing a radical scavenger (like silver foil) or a non-acidic deuterated solvent like DMSO-d6 or Acetone-d6 if compatible.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common stability issues encountered with this compound.

TroubleshootingWorkflow start Start: Purity Loss Observed (e.g., via HPLC, LC-MS) q_solvent In which solvent is the compound stored? start->q_solvent sol_protic Protic (MeOH, EtOH) or Acidic/Basic Buffer q_solvent->sol_protic Protic/Buffered sol_chloroform Chlorinated (CDCl3, CH2Cl2) q_solvent->sol_chloroform Chlorinated sol_inert Aprotic/Inert (DMSO, ACN) q_solvent->sol_inert Inert cause_hydrolysis Potential Cause: Ester Hydrolysis or Transesterification sol_protic->cause_hydrolysis cause_acid_deg Potential Cause: Acid-Catalyzed Degradation sol_chloroform->cause_acid_deg q_storage_cond Are samples protected from light and air? sol_inert->q_storage_cond rec_solvent Recommendation: Switch to anhydrous DMSO or ACN. Store at -80°C. cause_hydrolysis->rec_solvent rec_chloroform Recommendation: Analyze immediately. Use stabilized CDCl3 or switch to DMSO-d6. cause_acid_deg->rec_chloroform cause_oxidation Potential Cause: Oxidation or Light Sensitivity rec_inert Recommendation: Use amber vials. Store under Argon/Nitrogen. Degas solvents. cause_oxidation->rec_inert end Resolution: Implement new storage protocol and re-evaluate stability. rec_solvent->end rec_chloroform->end q_storage_cond->cause_oxidation No q_storage_cond->end Yes rec_inert->end

Caption: Troubleshooting flowchart for this compound degradation.

Illustrative Stability Data

The following tables present example data to illustrate how the stability of this compound might vary under different storage conditions. This is not experimental data.

Table 1: Illustrative Stability of this compound in Different Solvents at 4°C

Time (Days)% Purity Remaining (DMSO)% Purity Remaining (Methanol)% Purity Remaining (Phosphate Buffer pH 7.4)
0100.0100.0100.0
199.898.597.2
399.595.191.5
799.188.380.4
1498.275.665.1

Table 2: Illustrative Effect of Temperature on this compound Stability in DMSO Solution

Time (Days)% Purity Remaining (Room Temp)% Purity Remaining (4°C)% Purity Remaining (-20°C)% Purity Remaining (-80°C)
0100.0100.0100.0100.0
796.599.199.8>99.9
1492.898.299.6>99.9
3085.196.099.1>99.9
9065.488.797.5>99.9

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a standard method for monitoring the stability of this compound over time.

StabilityProtocol cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis at Timepoints cluster_eval 4. Data Evaluation prep_stock Prepare 1 mg/mL stock in anhydrous DMSO prep_aliquot Aliquot stock into amber vials for each timepoint/condition prep_stock->prep_aliquot prep_evap Evaporate solvent under N2 (if starting from solid) prep_aliquot->prep_evap prep_add_stress Add stress solvent/buffer (e.g., MeOH, pH 5, pH 7.4, pH 9) prep_evap->prep_add_stress store Store vials under defined conditions (e.g., 4°C, RT, 37°C, protected from light) prep_add_stress->store timepoint At t=0, 1, 3, 7, 14 days... store->timepoint analysis_prep Quench reaction (if needed) and dilute to working concentration timepoint->analysis_prep hplc Inject onto HPLC-UV/MS system analysis_prep->hplc data Integrate peak area of parent compound and any new degradation peaks hplc->data eval Calculate % Purity Remaining vs. t=0 Plot degradation kinetics data->eval

Caption: Workflow for an HPLC-based stability study.

Methodology:

  • Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Establish an initial purity profile (t=0) by diluting an aliquot of the stock solution in mobile phase and injecting it into the HPLC system.

  • Stress Conditions:

    • For each condition (e.g., different solvents, pH values, temperatures), aliquot a precise volume of the stock solution into separate, appropriately labeled amber vials.

    • If testing solvents other than DMSO, the DMSO can be evaporated under a gentle stream of nitrogen before adding the test solvent.

  • Incubation:

    • Store the sets of vials at their designated temperatures (e.g., 4°C, 25°C, 37°C), ensuring they are protected from light.

  • Timepoint Analysis:

    • At each scheduled time point (e.g., 24h, 48h, 7 days, 14 days), retrieve one vial from each condition.

    • Immediately dilute the sample to the target concentration for HPLC analysis.

    • Analyze the sample by a validated HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Data Analysis:

    • Record the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining relative to the t=0 sample using the formula: % Remaining = (Area_t / Area_t0) * 100

    • Document any new peaks that appear, noting their retention time and relative area.

Potential Degradation Pathways

Based on its neo-clerodane diterpenoid structure, this compound is susceptible to two primary degradation pathways: ester hydrolysis and furan oxidation.

DegradationPathways parent This compound (Neo-clerodane with Ester and Furan Moiety) hydrolysis Ester Hydrolysis parent->hydrolysis H+ or OH- (Acid/Base) oxidation Furan Oxidation parent->oxidation O2, Light, RO• prod_hydrolysis Products: Carboxylic Acid + Alcohol Analogs hydrolysis->prod_hydrolysis prod_oxidation Products: Unsaturated 1,4-dicarbonyl compounds (via ring-opening) oxidation->prod_oxidation

Caption: Potential degradation pathways for this compound.

References

overcoming Ajugamarin F4 solubility problems in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ajugamarin F4 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMSO a concern?

A1: this compound is a neo-clerodane diterpenoid, a type of natural product isolated from plants of the Ajuga genus.[1][2][3] These plants have been used in traditional medicine for various purposes.[1][4][5][6] Like many lipophilic natural products, this compound can exhibit poor solubility in aqueous solutions and even in organic solvents like DMSO, which is a common solvent for compound storage and in vitro assays.[7][8] Poor solubility can lead to inaccurate compound concentrations in experiments, precipitation in stock solutions or assay media, and ultimately, unreliable experimental results.[7][8][9]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What is happening?

A2: This is a common issue when working with compounds that have low aqueous solubility.[7] DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds.[10] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes much more polar. If the final concentration of this compound in the assay medium exceeds its aqueous solubility limit, it will precipitate out of the solution. The final DMSO concentration in your assay is also a critical factor; higher final DMSO concentrations can help maintain solubility but may also affect the biological system you are studying.

Q3: What are the initial steps I should take to try and dissolve this compound in DMSO?

A3: For initial dissolution, ensure you are using high-purity, anhydrous DMSO. Even small amounts of water can affect the solubility of highly hydrophobic compounds. Start by adding a small amount of DMSO to the solid this compound and use physical methods to aid dissolution. Gentle warming (e.g., to 37°C) and vortexing or sonication can help overcome the energy barrier for dissolution.[10][11] However, be cautious with heating, as it could potentially degrade the compound.

Troubleshooting Guide

This guide provides systematic approaches to address common solubility problems encountered with this compound in DMSO.

Problem 1: this compound powder does not fully dissolve in 100% DMSO at the desired stock concentration.

Possible Causes:

  • The desired concentration exceeds the intrinsic solubility of this compound in DMSO.

  • The compound may be in a crystalline form that is difficult to dissolve.

  • The DMSO may contain water, reducing its solvating power for hydrophobic compounds.

Solutions:

Solution Description Pros Cons
Increase Temperature Gently warm the solution (e.g., 30-40°C) while mixing.Can significantly increase solubility.[11][12][13]Risk of compound degradation at higher temperatures.
Sonication Use a sonicator bath to provide energy for dissolution.Effective at breaking up small aggregates and increasing surface area.[14]Can generate heat; potential for compound degradation with prolonged exposure.
Use of Co-solvents Add a small percentage of a different, compatible organic solvent.Can create a more favorable solvent environment.[12][15]The co-solvent must be compatible with downstream assays and may introduce its own biological effects.
Particle Size Reduction If working with a larger amount of solid, consider techniques to reduce particle size before dissolution.Increases the surface area for solvent interaction, potentially speeding up dissolution.[13][16][17][18]May not be practical for very small quantities of compound.
Problem 2: Precipitate forms immediately upon dilution of the this compound DMSO stock into aqueous buffer.

Possible Causes:

  • The final concentration in the aqueous buffer is above the compound's aqueous solubility limit.

  • The final DMSO concentration is too low to keep the compound in solution.

Solutions:

Solution Description Pros Cons
Increase Final DMSO Concentration Increase the percentage of DMSO in the final assay medium (e.g., from 0.1% to 0.5% or 1%).Simple and often effective at preventing precipitation.DMSO can have biological effects, so it's crucial to run a vehicle control with the same final DMSO concentration. High concentrations can be toxic to cells.
Use of Surfactants Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) to the aqueous buffer.[14][18]Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15]Surfactants can interfere with some biological assays and may be toxic to cells at higher concentrations.[14]
pH Adjustment If this compound has ionizable groups, adjusting the pH of the aqueous buffer may increase its solubility.[11][15]Can significantly improve solubility for ionizable compounds.The required pH may not be compatible with the biological assay.
Use of Solubilizing Excipients Incorporate excipients like cyclodextrins into the aqueous buffer.Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility.[13][16]May alter the effective concentration of the compound available to interact with its target.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Solubilizing this compound in DMSO
  • Preparation:

    • Ensure this compound is at room temperature.

    • Use anhydrous, high-purity DMSO.

    • Warm the DMSO to 37°C.

  • Dissolution:

    • Weigh the desired amount of this compound into a sterile, clear glass vial.

    • Add a small volume of the pre-warmed DMSO to just cover the solid.

    • Vortex the vial for 1-2 minutes.

    • If not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Add the remaining volume of DMSO to reach the final desired concentration.

    • Vortex again for 1 minute.

  • Verification:

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • For long-term storage, filter the stock solution through a 0.22 µm PTFE syringe filter to remove any insoluble micro-precipitates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Assessing the Kinetic Solubility of this compound in Aqueous Buffer
  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the this compound DMSO stock into the desired aqueous assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubation and Observation:

    • Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each well for signs of precipitation. A light-scattering plate reader can also be used for a more quantitative assessment of turbidity.

  • Determination of Kinetic Solubility:

    • The highest concentration that remains clear (no visible precipitate) is the approximate kinetic solubility of this compound under those specific conditions.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage A Weigh this compound C Add small volume of DMSO A->C B Prepare Anhydrous DMSO B->C D Vortex / Sonicate C->D E Add remaining DMSO D->E F Visual Inspection E->F F->D If not clear G Sterile Filtration F->G If clear H Store at -20°C / -80°C G->H

Caption: Workflow for preparing an this compound stock solution in DMSO.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_validation Validation start Precipitation Observed? sol1 Increase Final DMSO % start->sol1 Dilution into Aqueous Buffer sol2 Add Surfactant (e.g., Tween-80) start->sol2 Dilution into Aqueous Buffer sol3 Adjust Buffer pH start->sol3 Dilution into Aqueous Buffer sol4 Use Co-solvent start->sol4 In 100% DMSO end Solubility Achieved sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting this compound precipitation issues.

hypothetical_pathway cluster_cell Cellular Environment Ajugamarin This compound Receptor Cell Surface Receptor Ajugamarin->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activation Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Ajugamarin F4 Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ajugamarin F4 using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is most suitable for this compound purification?

A1: Reversed-phase (RP) HPLC columns, particularly C18 columns, are most commonly and successfully used for the separation of neo-clerodane diterpenoids like this compound from Ajuga species extracts.[1][2]

Q2: What mobile phase composition is recommended for the purification of this compound?

A2: A gradient elution with a mixture of water and methanol is a well-established mobile phase for the separation of this compound and other related diterpenoids.[2][3] Acetonitrile can also be used as the organic modifier, and its different selectivity compared to methanol might be advantageous for resolving closely eluting impurities.

Q3: At what wavelength should I monitor the elution of this compound?

A3: Many diterpenoids, including this compound, lack strong chromophores. Therefore, detection at low UV wavelengths, typically between 205-210 nm, is often necessary to achieve adequate sensitivity.

Q4: My this compound yield is very low. What could be the cause?

A4: Low yield can be due to several factors. It's possible that the initial plant extract has a low concentration of the target compound. Other potential causes include incomplete extraction from the plant material, degradation of the compound during processing, or losses during sample preparation and the purification steps. Some neo-clerodane diterpenoids can be labile, so minimizing harsh conditions and extended exposure to certain solvents is crucial.[1]

Q5: I am not seeing any peaks on my chromatogram. What should I check?

A5: First, confirm that your detector is set to a low wavelength (e.g., 210 nm) suitable for detecting compounds with weak UV absorbance. Ensure your sample is properly prepared and injected. Check for any leaks in the HPLC system, and verify that the pump is delivering the mobile phase at the set flow rate. It's also important to confirm that the concentration of this compound in your injected sample is above the limit of detection for your instrument.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC purification of this compound.

Problem 1: Poor Peak Resolution or Co-eluting Peaks
  • Symptom: Your chromatogram shows broad peaks, or the peak for this compound is not well separated from other components.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. Try a shallower gradient around the expected elution time of this compound to improve separation from closely eluting compounds.
Incorrect Mobile Phase Composition If using a water/methanol gradient, consider switching to a water/acetonitrile gradient. The change in solvent selectivity can significantly alter the retention behavior of co-eluting compounds.
Column Overload Reduce the injection volume or the concentration of your sample. Overloading the column is a common cause of peak broadening and poor resolution.
Column Degradation The performance of an HPLC column degrades over time. If you observe a consistent decline in resolution, try flushing the column with a strong solvent or replace it with a new one.
Problem 2: Peak Tailing
  • Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Some compounds can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can suppress these interactions.
Column Contamination or Void A buildup of contaminants at the head of the column or the formation of a void can cause peak tailing. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column frit.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Problem 3: Fluctuating Baseline
  • Symptom: The baseline on your chromatogram is noisy or drifts significantly.

  • Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Degas your mobile phase thoroughly before use. If the problem persists, purge the pump and detector to remove any trapped air bubbles.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants can cause baseline noise, especially in gradient elution at low UV wavelengths.
Detector Lamp Issue A failing or unstable detector lamp can lead to a noisy baseline. Check the lamp's energy output and replace it if necessary.
Pump Malfunction Inconsistent solvent delivery from the pump can cause pressure fluctuations and a pulsating baseline. Check the pump seals and check valves for wear and tear.

Experimental Protocol: HPLC Purification of this compound

This protocol is a general guideline based on methods reported for the purification of neo-clerodane diterpenoids from Ajuga species. Optimization may be required based on your specific sample and HPLC system.

1. Sample Preparation:

  • Start with a pre-purified fraction of an Ajuga species extract known to contain this compound. This is typically obtained through preliminary chromatographic techniques like column chromatography over silica gel.
  • Dissolve the dried fraction in a suitable solvent, ideally the initial mobile phase of your HPLC gradient (e.g., a mixture of methanol and water).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Methanol (HPLC Grade)
Gradient 30% B to 70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10-100 µL (dependent on sample concentration)

3. Fraction Collection:

  • Monitor the chromatogram for the peak corresponding to this compound. The retention time will depend on your specific HPLC system and conditions. Based on published data, it is expected to elute within the applied gradient.
  • Collect the fraction containing the peak of interest.
  • Analyze the collected fraction for purity using the same HPLC method.
  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Figure 1: Troubleshooting Workflow for HPLC Purification Problem Identify Problem (e.g., Poor Resolution, Peak Tailing) Check_Method Review Method Parameters (Gradient, Flow Rate, etc.) Problem->Check_Method Check_Hardware Inspect HPLC System (Pump, Column, Detector) Problem->Check_Hardware Solution1 Optimize Gradient Check_Method->Solution1 Solution2 Change Mobile Phase Check_Method->Solution2 Solution3 Reduce Sample Load Check_Method->Solution3 Solution4 Clean/Replace Column Check_Hardware->Solution4 Solution5 Degas Mobile Phase Check_Hardware->Solution5 Solution6 Check for Leaks Check_Hardware->Solution6 Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved Solution5->Resolved Solution6->Resolved

Caption: Troubleshooting workflow for common HPLC issues.

G Figure 2: Experimental Workflow for this compound Purification Start Start with Pre-purified Ajuga Extract Fraction Dissolve Dissolve and Filter Sample Start->Dissolve Inject Inject onto HPLC System Dissolve->Inject Separate Chromatographic Separation (C18 Column, Water/Methanol Gradient) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Collect Collect Fraction Containing this compound Detect->Collect Analyze Purity Analysis of Collected Fraction Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate End Purified this compound Evaporate->End

Caption: Experimental workflow for this compound purification.

References

Technical Support Center: Optimizing Ajugamarin F4 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo concentration of Ajugamarin F4. Given the limited specific data on this compound, this guidance is based on established principles of in vivo study design and data from structurally related neo-clerodane diterpenoids. All suggested concentrations and protocols should be considered as starting points and must be validated experimentally for your specific model.

Troubleshooting Guides

This section addresses common challenges encountered during in vivo studies with novel compounds like this compound.

Issue 1: Low Bioavailability or Lack of Efficacy

You have administered this compound, but you are not observing the expected biological effect, or pharmacokinetic analysis reveals low systemic exposure.

Possible Causes and Solutions:

  • Poor Solubility: this compound, like many diterpenoids, may have low aqueous solubility, limiting its absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after oral administration.

  • Incorrect Dosing: The administered dose may be too low to reach a therapeutic concentration at the target site.

Troubleshooting Steps:

  • Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption.

  • Route of Administration: Consider alternative routes of administration to bypass first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection.

  • Dose Escalation: Perform a dose-response study to determine if a higher concentration elicits the desired effect.

Table 1: Hypothetical Formulation and Pharmacokinetic Data for this compound

Formulation VehicleRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Observed Efficacy
0.5% CMC in SalineOral (PO)10502200None
10% DMSO, 40% PEG300, 50% SalineOral (PO)101501600Minimal
10% DMSO, 40% PEG300, 50% SalineIntraperitoneal (IP)108000.52400Moderate
5% Solutol HS 15 in SalineIntravenous (IV)520000.13000Significant

This data is illustrative and should be determined experimentally.

Issue 2: Observed In Vivo Toxicity

Animals are showing signs of toxicity, such as weight loss, lethargy, or organ damage, after administration of this compound. Some furan-containing neo-clerodane diterpenoids have been reported to have potential hepatotoxicity.[1]

Possible Causes and Solutions:

  • High Dose: The administered concentration may be above the maximum tolerated dose (MTD).

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.

  • Off-Target Effects: this compound may have unintended biological effects at the tested concentration.

Troubleshooting Steps:

  • Dose De-escalation: Reduce the dose to a level that does not cause overt toxicity.

  • Vehicle Control: Ensure a control group is treated with the vehicle alone to rule out its toxicity.

  • Toxicity Monitoring: Implement a comprehensive monitoring plan, including daily clinical observations, body weight measurements, and post-study histopathology of key organs (e.g., liver, kidneys).

Table 2: Hypothetical Dose-Ranging and Toxicity Data for this compound (IP Administration)

Dose (mg/kg)Body Weight Change (%)Clinical SignsLiver Enzymes (ALT/AST)Histopathology
5+2%NormalNormalNo significant findings
10-3%NormalSlight elevationMinimal focal inflammation
25-10%Lethargy, ruffled fur3x elevationModerate centrilobular necrosis
50-20%Severe lethargy, hunched posture>10x elevationWidespread hepatic necrosis

This data is illustrative and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for an in vivo efficacy study with this compound?

A1: Without prior in vivo data, a common approach is to start with a dose extrapolated from in vitro data. For instance, if the in vitro IC50 is 1 µM, you might aim for a plasma concentration several-fold higher. Based on studies with other neo-clerodane diterpenoids and plant extracts from the Ajuga genus, a starting dose range of 1-10 mg/kg for a purified compound could be a reasonable starting point for a dose-finding study.[2][3][4][5]

Q2: How should I prepare this compound for in vivo administration?

A2: Due to the likely poor water solubility of this compound, a formulation will be necessary. A common starting formulation for preclinical studies is a vehicle containing a solubilizing agent like Dimethyl Sulfoxide (DMSO) and a surfactant or polymer such as Polyethylene Glycol (PEG) or Solutol HS 15. A detailed protocol for formulation preparation is provided below.

Q3: What are the critical parameters to monitor during an in vivo study with this compound?

A3: For an efficacy study, you should monitor a relevant pharmacodynamic marker or a disease-specific endpoint. For a toxicity or dose-finding study, critical parameters include daily clinical observations, body weight, food and water intake, and post-mortem analysis including gross pathology and histopathology of major organs. Pharmacokinetic analysis to determine parameters like Cmax, Tmax, and AUC is highly recommended to correlate exposure with efficacy and toxicity.

Q4: How can I improve the therapeutic index of this compound?

A4: The therapeutic index is the ratio between the toxic dose and the therapeutic dose. To improve it, you can explore different dosing schedules (e.g., less frequent but higher doses, or more frequent lower doses), alternative routes of administration that might alter the biodistribution, or co-administration with other agents that could enhance efficacy or mitigate toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a common vehicle for poorly soluble compounds.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), sterile-filtered

    • PEG300 (Polyethylene glycol 300), sterile-filtered

    • Sterile saline (0.9% NaCl)

    • Sterile, light-protected vials

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh the required amount of this compound in a sterile vial.

    • Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound. Vortex or sonicate briefly if necessary.

    • Add PEG300 (e.g., 40% of the final volume) and mix thoroughly by vortexing.

    • Slowly add the sterile saline (e.g., 50% of the final volume) to the mixture while vortexing to prevent precipitation.

    • Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming or sonication may be attempted.

    • Prepare the formulation fresh on the day of dosing and protect it from light.

Protocol 2: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure to determine the MTD of this compound.

  • Animal Model: Select a suitable rodent species (e.g., mice or rats) and strain. Acclimatize the animals for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer a single dose of the this compound formulation or vehicle via the chosen route (e.g., IP).

  • Monitoring:

    • Record body weight just before dosing and daily for 7-14 days.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for clinical chemistry analysis (e.g., liver and kidney function markers).

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Visualizations

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB DNA DNA NFkB->DNA AjugamarinF4 This compound AjugamarinF4->IKK Inhibition Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes transcription LPS LPS LPS->TLR4

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

G cluster_preclinical Pre-clinical Phase cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis DoseRange Dose Range Finding (MTD Study) AnimalModel Animal Model of Disease (e.g., LPS-induced inflammation) DoseRange->AnimalModel Formulation Formulation Optimization Formulation->DoseRange Grouping Randomization and Grouping (Vehicle, Drug, Positive Control) AnimalModel->Grouping Dosing This compound Administration Grouping->Dosing Monitoring Monitoring of Disease Progression and Clinical Signs Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Cytokine levels, Histology) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats Conclusion Conclusion on Efficacy Stats->Conclusion G Start Start In Vivo Experiment CheckEfficacy Is there desired efficacy? Start->CheckEfficacy CheckToxicity Are there signs of toxicity? CheckEfficacy->CheckToxicity Yes TroubleshootEfficacy Troubleshoot Efficacy: - Increase dose - Optimize formulation - Change route of administration CheckEfficacy->TroubleshootEfficacy No Success Experiment Successful CheckToxicity->Success No TroubleshootToxicity Troubleshoot Toxicity: - Decrease dose - Check vehicle toxicity - Perform detailed toxicology CheckToxicity->TroubleshootToxicity Yes ReEvaluate Re-evaluate Dose and Formulation TroubleshootEfficacy->ReEvaluate TroubleshootToxicity->ReEvaluate ReEvaluate->Start

References

interference of Ajugamarin F4 in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Ajugamarin F4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga macrosperma var. breviflora.[1] Extracts from Ajuga species containing this compound have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antifeedant effects.[2][3] Some studies suggest that compounds from Ajuga decumbens can inhibit breast cancer cell invasion by suppressing the MAPK/ERK pathway.[2][3]

Q2: What is assay interference and why should I be concerned when working with compounds like this compound?

Assay interference occurs when a test compound, such as this compound, affects the assay readout through a mechanism unrelated to its specific biological target.[4] This can lead to false-positive or false-negative results, wasting time and resources.[4] Natural products like diterpenoids can be prone to interference due to their complex structures and potential for non-specific interactions.

Q3: What are the common mechanisms of assay interference?

Common causes of assay interference include:

  • Compound Aggregation: At higher concentrations, some molecules form aggregates that can non-specifically inhibit enzymes.[4]

  • Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) or quench the fluorescence of the assay's reporter molecule.[5][6]

  • Light Scattering: Precipitated compound can scatter light, affecting absorbance or fluorescence readings.[7]

  • Redox Activity: Compounds with anti-oxidant properties can directly reduce assay reagents, such as in viability assays like Alamar Blue, leading to inaccurate results.[8][9]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components.[4]

Q4: My preliminary screen shows this compound is active. How can I confirm this is a genuine result?

To validate a "hit" from a primary screen, it is crucial to perform secondary and orthogonal assays. An orthogonal assay measures the same biological endpoint using a different technology or principle. This helps to rule out technology-specific interference.

Troubleshooting Guides

Problem 1: I suspect this compound is interfering with my fluorescence-based assay.

Troubleshooting Steps:

  • Run Control Experiments:

    • No-Enzyme/No-Target Control: Prepare wells with all assay components, including this compound, but without the biological target (e.g., enzyme or receptor). A signal in these wells that changes with the concentration of this compound suggests interference.[6]

    • Pre-read: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent substrate. This can help detect autofluorescent compounds.[7]

  • Characterize the Interference:

    • Spectral Scanning: Perform a fluorescence scan of this compound alone in the assay buffer to determine its excitation and emission spectra.[6] Overlap with your assay's fluorophore indicates a high potential for interference.

Mitigation Strategies:

  • Switch Fluorophore: Use a fluorophore with a different spectral profile (e.g., red-shifted) that does not overlap with this compound's fluorescence.[6][7]

  • Time-Resolved Fluorescence (TRF): If available, use a TRF assay. The long-lived signal of TRF probes allows the short-lived autofluorescence from small molecules to decay before measurement.[6]

  • Background Subtraction: Subtract the signal from the "no-enzyme" control wells. Be aware that this can reduce the dynamic range of your assay.[6]

  • Change Assay Format: Switch to a non-optical detection method, such as a radiometric, mass spectrometry-based, or luminescence assay (e.g., AlphaScreen®).[6]

Problem 2: My results with this compound are inconsistent, especially at higher concentrations.

Troubleshooting Steps:

  • Check for Aggregation: Compound aggregation is a common cause of non-specific inhibition and can lead to variable results.

    • Detergent Test: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is the likely cause.[4]

Mitigation Strategies:

  • Include Detergent: Routinely include a low concentration of a non-ionic detergent in your assay buffer.

  • Lower Compound Concentration: Test a wider range of concentrations to determine if the effect is only observed at higher concentrations typical of aggregation.

Quantitative Data Summary

While specific quantitative data on the interference of this compound is not widely available, the following table illustrates potential interference profiles for a hypothetical natural product with properties similar to a diterpenoid.

Assay TypePotential Interference MechanismApparent IC50 (No Mitigation)Apparent IC50 (With Mitigation)Mitigation Strategy
Fluorescence Polarization Autofluorescence5 µM> 100 µMBackground subtraction; Switch to TR-FRET
ELISA Non-specific binding10 µM> 100 µMAddition of 0.05% Tween-20 and 1% BSA
Cell Viability (Resazurin-based) Direct reduction of resazurin2 µM50 µMWash cells to remove compound before adding reagent
Enzyme Activity (Absorbance) Compound precipitation15 µM> 100 µMInclude 0.01% Triton X-100

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of the assay.

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • Dispense the dilutions into a microplate.

  • Include wells with buffer only as a negative control and wells with the assay's fluorophore as a positive control.

  • Read the plate on a fluorescence plate reader at the excitation and emission wavelengths used in the primary assay.

  • Analyze the data to determine if the signal from this compound-containing wells is significantly above the buffer-only control.

Protocol 2: Detergent Test for Compound Aggregation

Objective: To determine if the observed inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, use the standard assay buffer.

  • In the second set, use the standard assay buffer supplemented with 0.01% Triton X-100.

  • Add a dilution series of this compound to both sets of reactions.

  • Initiate the reaction and measure the endpoint.

  • Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.[4]

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Troubleshooting Interference cluster_2 Conclusion Primary_Assay Primary Biochemical Assay (e.g., Fluorescence) Hit_Identified Hit Identified: This compound is Active Primary_Assay->Hit_Identified Control_Experiments Run Control Experiments (No-Enzyme, Autofluorescence) Hit_Identified->Control_Experiments Aggregation_Test Aggregation Test (with Detergent) Hit_Identified->Aggregation_Test Orthogonal_Assay Orthogonal Assay (Different Technology) Hit_Identified->Orthogonal_Assay False_Positive Confirmed: False Positive (Assay Interference) Control_Experiments->False_Positive Aggregation_Test->False_Positive True_Hit Confirmed: True Hit Orthogonal_Assay->True_Hit

Caption: Workflow for troubleshooting potential assay interference.

signaling_pathway Ajugamarin_F4 This compound MAPK_Pathway MAPK/ERK Pathway Ajugamarin_F4->MAPK_Pathway Inhibits Cell_Invasion Cancer Cell Invasion Ajugamarin_F4->Cell_Invasion Suppresses MAPK_Pathway->Cell_Invasion Promotes

Caption: Postulated signaling pathway for this compound.

logical_relationship start Observation: Unexpected Assay Signal check_autofluorescence Is the compound autofluorescent? start->check_autofluorescence check_aggregation Does detergent reduce activity? check_autofluorescence->check_aggregation No interference Assay Interference Likely check_autofluorescence->interference Yes check_redox Does the compound affect redox indicators? check_aggregation->check_redox No check_aggregation->interference Yes check_redox->interference Yes no_interference Interference Unlikely check_redox->no_interference No

Caption: Decision tree for identifying assay interference.

References

refining experimental protocols involving Ajugamarin F4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ajugamarin F4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this neo-clerodane diterpenoid. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and relevant data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga decumbens and Ajuga macrosperma.[1][2][3][4] It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-ferroptosis effects.[1][5][6]

Q2: In which signaling pathways has this compound been implicated?

A2: Research suggests that the biological effects of compounds from Ajuga decumbens, including this compound, may be mediated through the MAPK/ERK and PI3K/Akt signaling pathways, particularly in the context of breast cancer cell invasion.[1][5] It is also hypothesized to have an inhibitory effect on the NF-κB signaling pathway due to its anti-inflammatory properties.

Q3: What is the molecular weight and formula of this compound?

A3: The molecular formula of this compound is C29H42O9, and its molecular weight is 534.6 g/mol .[7]

Q4: What is a recommended starting concentration for in vitro experiments?

A4: While specific IC50 values for this compound are not widely published, based on data for other diterpenoids and related compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How should I dissolve and store this compound?

A5: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Medium - Low solubility of this compound in aqueous solutions.- Final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum.- Ensure the final DMSO concentration in your culture medium is 0.5% or less, but sufficient to keep the compound dissolved. Perform a solubility test in your specific medium.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a serum-free medium for the duration of the treatment if compatible with your cells.
High Variability Between Replicates - Uneven cell seeding.- Inaccurate pipetting of the compound.- Edge effects in multi-well plates.- Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Use reverse pipetting for viscous solutions like DMSO stocks.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No Observable Effect of the Compound - The concentration used is too low.- The incubation time is too short.- The chosen cell line is not sensitive to this compound.- The compound has degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).- Conduct a time-course experiment (e.g., 24h, 48h, 72h).- Test the compound on a different, potentially more sensitive cell line.- Use a fresh aliquot of the compound and verify its purity if possible.
Excessive Cell Death at Low Concentrations - The compound is highly cytotoxic to the specific cell line.- The initial stock solution was not properly mixed, leading to a higher actual concentration.- Contamination of the cell culture.- Lower the concentration range in your dose-response experiment.- Ensure the stock solution is thoroughly vortexed before making dilutions.- Regularly check for and test for mycoplasma contamination.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

  • This compound

  • DMSO

  • 96-well plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for MAPK/ERK Pathway Activation

This protocol outlines the steps to analyze the phosphorylation status of ERK1/2.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with this compound at the desired concentration and time.

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total ERK1/2 and a loading control (GAPDH or β-actin).

Quantitative Data

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

The following table presents hypothetical IC50 values to illustrate the potential anti-proliferative activity of this compound. These values are for illustrative purposes and should be experimentally determined.

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Cancer4815.5
A549Lung Cancer4822.8
HeLaCervical Cancer4818.2
HepG2Liver Cancer4825.1

Visualizations

MAPK_ERK_Pathway Ajugamarin_F4 This compound MEK MEK Ajugamarin_F4->MEK Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Proposed inhibitory action of this compound on the MAPK/ERK signaling pathway.

NFkB_Pathway Ajugamarin_F4 This compound IKK_Complex IKK Complex Ajugamarin_F4->IKK_Complex Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Hypothesized inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assays Cell_Culture Cell Culture (e.g., MCF-7, A549) Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis (IC50, Protein Expression) Viability_Assay->Data_Analysis Western_Blot Western Blot (p-ERK, Total ERK) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating this compound in vitro.

References

Validation & Comparative

Unveiling the Architecture of Ajugamarin F4: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Ajugamarin F4, a complex neo-clerodane diterpenoid, represents a class of natural products with significant biological activities, including potential anticancer and anti-inflammatory properties. The definitive determination of its intricate three-dimensional structure is paramount for understanding its mechanism of action and for guiding further drug development efforts. While X-ray crystallography stands as the gold standard for molecular structure determination, the initial elucidation of this compound's structure was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide provides a comparative analysis of these powerful analytical techniques in the context of confirming the structure of this compound. We will explore the experimental data and protocols for each method, highlighting their respective strengths and limitations in the structural analysis of complex natural products.

A Tale of Three Techniques: Comparing Structural Elucidation Methods

The choice of analytical technique for structure determination is often dictated by the nature of the compound and the information required. For complex molecules like this compound, a multi-pronged approach is often necessary.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample State Crystalline solidSolutionGas phase ions
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation pattern
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Key Advantage Unambiguous determination of absolute configuration[1][2]Provides detailed information about the molecule's solution-state conformation and dynamicsHigh sensitivity and ability to analyze complex mixtures
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[1]Does not directly provide the 3D structure; interpretation can be complex for large moleculesDoes not provide direct information on stereochemistry or 3D structure

Experimental Protocols: A Closer Look at the Methodologies

Confirming the Structure of this compound with NMR and MS

The structure of this compound was originally determined by extensive NMR and MS analyses, in conjunction with comparisons to known related compounds. This approach is a cornerstone of natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the piece-by-piece assembly of its structure. For a molecule like this compound, a suite of 1D and 2D NMR experiments is employed.

  • 1D NMR (¹H and ¹³C): These experiments provide fundamental information about the number and types of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin-spin coupling network within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments, which can provide clues about the molecule's substructures.

A Hypothetical Approach: X-ray Crystallography of this compound

While not the primary method used for its initial structure elucidation, X-ray crystallography would provide the most definitive structural confirmation for this compound. The general protocol would involve:

  • Crystallization: The most critical and often challenging step is to obtain a high-quality single crystal of this compound. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an electron density map, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.

Visualizing the Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate the experimental workflow for structure elucidation and a potential biological pathway where this compound might be active.

experimental_workflow cluster_extraction Isolation cluster_purification Purification cluster_analysis Structure Elucidation plant Ajuga Plant Material extract Crude Extract plant->extract Extraction chromatography Chromatography (e.g., HPLC) extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms xray X-ray Crystallography (Hypothetical) pure_compound->xray structure Confirmed Structure of This compound nmr->structure ms->structure xray->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

signaling_pathway Ajugamarin_F4 This compound Target Molecular Target (e.g., Enzyme, Receptor) Ajugamarin_F4->Target Binding/Modulation Upstream Upstream Signaling Molecule Target->Upstream Inhibition Downstream Downstream Effector Upstream->Downstream Activation Response Cellular Response (e.g., Anti-inflammatory Effect) Downstream->Response

Caption: A potential signaling pathway illustrating the anti-inflammatory activity of this compound.

Conclusion

The structural elucidation of this compound showcases the power of modern spectroscopic techniques. While NMR and MS were instrumental in its initial characterization, X-ray crystallography remains the ultimate tool for unambiguous structural confirmation. The synergistic use of these methods provides a comprehensive understanding of the molecular architecture of complex natural products, which is essential for advancing drug discovery and development. The detailed structural information obtained paves the way for synthesizing more potent and selective analogs, ultimately unlocking the full therapeutic potential of this promising class of molecules.

References

A Comparative Efficacy Analysis: Ajugarin I Versus the Enigmatic Ajugamarin F4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of natural product research, neo-clerodane diterpenoids isolated from Ajuga species have garnered significant attention for their diverse biological activities. Among these, Ajugarin I has been the subject of multiple studies elucidating its therapeutic potential. This guide provides a comparative overview of the documented efficacy of Ajugarin I and the current state of knowledge regarding a structurally related compound, Ajugamarin F4. This analysis is intended for researchers, scientists, and professionals in drug development to highlight both the established bioactivities of Ajugarin I and the research gaps concerning this compound.

While both Ajugarin I and this compound are neo-clerodane diterpenoids found in plants of the Ajuga genus, a direct comparative study on their efficacy is not available in the current scientific literature.[1][2] However, extensive research on Ajugarin I provides a solid foundation for understanding its pharmacological effects. In contrast, data on the specific biological activities of this compound remains largely unpublished.

Ajugarin I: A Profile of Therapeutic Potential

Ajugarin I has demonstrated a range of biological effects across various experimental models, including anti-inflammatory, antioxidant, neuroprotective, and wound healing properties.

Quantitative Efficacy Data for Ajugarin I
Biological ActivityAssay/ModelKey FindingsReference
Anti-neuropathic Pain Vincristine-induced neuropathic pain in mice5 mg/kg dose markedly alleviated hyperalgesia and allodynia.[3]
Anti-inflammatory Freund's complete adjuvant-induced arthritis in rats60 mg/kg dose significantly decreased paw edema by 40%.[4]
Analgesic Hot and cold stimuli in arthritic rats60 mg/kg dose increased pain threshold by 85% and 89% respectively.[4]
Antioxidant In vitro assays (FRAP, TAC, FRSA)Exhibited antioxidant activity, though lower than whole A. bracteosa extract.[5]
Wound Healing Excision wound model in mice95.6% wound contraction by day 12.[5]
Antibacterial In vitro against bacterial strainsActive against S. aureus (MIC = 50 μg/ml) and B. subtilis (MIC = 200 μg/ml).

Experimental Protocols for Ajugarin I Studies

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used in key studies on Ajugarin I.

Vincristine-Induced Neuropathic Pain Model
  • Animal Model: Adult male albino mice (BALB/c).

  • Induction of Neuropathy: Intraperitoneal (i.p.) injection of vincristine for 10 days.

  • Treatment: Ajugarin I (1 and 5 mg/kg, i.p.) administered from day 11 to 21.

  • Behavioral Assessments: Thermal hyperalgesia, mechanical allodynia, and cold allodynia tests were performed to evaluate the antinociceptive effects.

  • Biochemical and Histological Analysis: Immunohistochemistry and western blot were used to determine the expression of Nrf2, NF-κB, Bax, and Bcl-2 signaling proteins in the spinal cord and sciatic nerve.[3]

Freund's Complete Adjuvant (FCA)-Induced Arthritis Model
  • Animal Model: Rats.

  • Induction of Arthritis: Injection of FCA.

  • Treatment: High dose (60 mg/kg) of Ajugarin I.

  • Assessments:

    • Anti-inflammatory: Measurement of paw edema.

    • Analgesic: Evaluation of pain threshold to hot and cold stimuli.

    • Biochemical: Serum levels of ALT, AST, and ALP; antioxidant enzyme levels (catalase, GST) and MDA levels in various tissues.

    • Hematological: Hemoglobin, RBC, WBC, MCV, and platelet counts.

    • Histopathological and Radiological: Examination of paw, liver, and kidney tissues.[4]

Signaling Pathways Modulated by Ajugarin I

Ajugarin I has been shown to exert its effects through the modulation of several key signaling pathways.

  • Nrf2/NF-κB Pathway: In the context of vincristine-induced neuropathy, Ajugarin I was found to regulate the Nrf2/NF-κB signaling pathway, which is crucial in managing oxidative stress and inflammation.[3] It alleviates oxidative stress by modulating the immunoreactivity of Nrf2 and NF-κB.[3]

  • Bcl-2 Family Proteins: The anti-apoptotic effects of Ajugarin I are mediated through the regulation of Bcl-2 and Bax protein expression, key players in the intrinsic apoptosis pathway.[3]

Below is a diagram illustrating the proposed mechanism of Ajugarin I in mitigating vincristine-induced neuropathic pain.

Ajugarin_I_Signaling cluster_VCR Vincristine-Induced Neuropathy cluster_AjuI Ajugarin I Intervention VCR Vincristine Oxidative_Stress Oxidative Stress VCR->Oxidative_Stress Inflammation Inflammation VCR->Inflammation Apoptosis Apoptosis VCR->Apoptosis Aju_I Ajugarin I Nrf2_up ↑ Nrf2 Aju_I->Nrf2_up NFkB_down ↓ NF-κB Aju_I->NFkB_down Bcl2_Bax_ratio ↑ Bcl-2/Bax ratio Aju_I->Bcl2_Bax_ratio Antioxidant_Response Antioxidant Response Nrf2_up->Antioxidant_Response Antioxidant_Response->Oxidative_Stress NFkB_down->Inflammation Bcl2_Bax_ratio->Apoptosis

Ajugarin I modulates Nrf2, NF-κB, and Bcl-2 pathways.

This compound: An Unexplored Frontier

In stark contrast to Ajugarin I, there is a significant dearth of publicly available data on the biological efficacy of this compound. While it has been isolated from several Ajuga species, sometimes alongside Ajugarin I, its pharmacological properties have not been detailed in peer-reviewed literature.[1][2] As a neo-clerodane diterpenoid, it is plausible that this compound possesses biological activities similar to other compounds in its class, which are known for their anti-inflammatory, cytotoxic, and antimicrobial effects. However, without experimental data, any potential efficacy remains speculative.

The following workflow diagram illustrates the current disparity in the research status between the two compounds.

Research_Status_Comparison Ajug_I Ajugarin I Ajug_I_Isolation Isolation & Characterization Ajug_I->Ajug_I_Isolation Ajug_I_Bioassays In Vitro & In Vivo Efficacy Studies Ajug_I_Isolation->Ajug_I_Bioassays Ajug_I_MoA Mechanism of Action (Signaling Pathways) Ajug_I_Bioassays->Ajug_I_MoA Ajug_I_Data Quantitative Data Available Ajug_I_MoA->Ajug_I_Data Ajug_F4 This compound Ajug_F4_Isolation Isolation & Characterization Ajug_F4->Ajug_F4_Isolation Ajug_F4_Bioassays Efficacy Studies (Data Lacking) Ajug_F4_Isolation->Ajug_F4_Bioassays Ajug_F4_MoA Mechanism of Action (Unknown) Ajug_F4_Bioassays->Ajug_F4_MoA Ajug_F4_Data Quantitative Data Unavailable Ajug_F4_MoA->Ajug_F4_Data

Research workflow comparison of Ajugarin I and this compound.

Conclusion and Future Directions

The available evidence robustly supports the therapeutic potential of Ajugarin I in several preclinical models, particularly in the domains of neuroprotection and anti-inflammatory action. The elucidation of its effects on key signaling pathways provides a strong basis for further investigation and potential drug development.

Conversely, this compound represents a significant knowledge gap. The lack of efficacy data for this compound, despite its co-occurrence with the well-studied Ajugarin I, underscores a clear need for future research. A systematic evaluation of the biological activities of this compound is warranted to determine if it shares the therapeutic promise of Ajugarin I or possesses its own unique pharmacological profile. Direct, head-to-head comparative studies are essential to fully understand the structure-activity relationships within this subclass of neo-clerodane diterpenoids. Such research would be invaluable to the scientific community and could unveil new therapeutic leads.

References

Ajugamarin F4: A Comparative Analysis of a Neo-clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of natural product chemistry, neo-clerodane diterpenoids stand out for their complex chemical structures and diverse biological activities. Among these, Ajugamarin F4, a representative member isolated from plants of the Ajuga genus, has garnered interest for its potential pharmacological applications. This guide provides a comparative overview of this compound against other notable neo-clerodane diterpenoids, focusing on their insect antifeedant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed methodologies.

Chemical Structure and Origin

This compound belongs to the neo-clerodane class of diterpenoids, characterized by a bicyclic decalin core. It is primarily isolated from various species of the genus Ajuga, commonly known as bugleweeds.[1][2][3] The intricate stereochemistry and functional group substitutions on the neo-clerodane skeleton are responsible for the diverse biological activities observed within this family of compounds.

Comparative Biological Activities

The biological potential of neo-clerodane diterpenoids is vast, with activities ranging from insect antifeedant to anti-inflammatory and cytotoxic effects. While direct comparative studies on this compound are limited, data from related compounds within the Ajuga genus provide valuable insights into its potential efficacy.

Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their potent insect antifeedant properties, offering a natural defense mechanism for the plants that produce them.[4] Studies on various insects, including the destructive agricultural pests Spodoptera littoralis and Helicoverpa armigera, have demonstrated the efficacy of these compounds.

Table 1: Comparative Insect Antifeedant Activity of Neo-clerodane Diterpenoids

CompoundInsect SpeciesActivity MetricValueReference
Ajugacumbin BHelicoverpa armigeraAntifeedant ActivitySignificant[2][5]
Ajuforrestins D/EHelicoverpa armigeraAntifeedant ActivitySignificant[5]
14,15-DehydroajugareptansinSpodoptera littoralisAntifeedant ActivitySignificant[6]

Note: "Significant" indicates a notable antifeedant effect was observed in the cited study, although specific quantitative data like Feeding Deterrence Index (FDI) or Effective Dose (ED50) were not always provided in a comparative context.

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and natural products are a promising source of novel anti-inflammatory agents. Neo-clerodane diterpenoids from Ajuga species have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 2: Comparative Anti-inflammatory Activity of Neo-clerodane Diterpenoids (NO Inhibition in LPS-stimulated RAW 264.7 cells)

CompoundIC50 (µM)Source OrganismReference
Compound 2 (from A. pantantha)20.2Ajuga pantantha[4][7]
Compound 4 (from A. pantantha)45.5Ajuga pantantha[4][7]
Compound 5 (from A. pantantha)34.0Ajuga pantantha[4][7]
Compound 6 (from A. pantantha)27.0Ajuga pantantha[4][7]
Compound 7 (from A. pantantha)45.0Ajuga pantantha[4][7]
Compound 8 (from A. pantantha)25.8Ajuga pantantha[4][7]
Cytotoxic Activity

The potential of natural compounds to inhibit the growth of cancer cells is a major focus of drug discovery. Several neo-clerodane diterpenoids have demonstrated cytotoxic activity against various human cancer cell lines.

Table 3: Comparative Cytotoxic Activity of Neo-clerodane Diterpenoids

CompoundCell LineIC50 (µM)Source OrganismReference
Ajugamarin A1A549 (Lung Carcinoma)76.7Ajuga decumbens[8]
Ajugamarin A1HeLa (Cervical Cancer)5.39 x 10⁻⁷Ajuga decumbens[8]
Compound 3 (from A. decumbens)A549 (Lung Carcinoma)71.4Ajuga decumbens[8]
Compound 3 (from A. decumbens)HeLa (Cervical Cancer)71.6Ajuga decumbens[8]

Signaling Pathways and Experimental Workflows

The biological effects of neo-clerodane diterpenoids are underpinned by their interaction with specific molecular targets and signaling pathways. The following diagrams illustrate a generalized workflow for assessing bioactivity and a key signaling pathway involved in inflammation.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Assays cluster_data Data Analysis plant Ajuga sp. Plant Material extract Crude Extract plant->extract isolate Isolation of Diterpenoids (e.g., this compound) extract->isolate antifeedant Insect Antifeedant Assay isolate->antifeedant Test Compound anti_inflammatory Anti-inflammatory Assay isolate->anti_inflammatory Test Compound cytotoxicity Cytotoxicity Assay isolate->cytotoxicity Test Compound ic50 IC50 / ED50 Determination antifeedant->ic50 anti_inflammatory->ic50 cytotoxicity->ic50 comparison Comparative Analysis ic50->comparison

Caption: General workflow for bioactivity screening of neo-clerodane diterpenoids.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS Gene (Pro-inflammatory) NFkB_nucleus->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO produces Diterpenoid Neo-clerodane Diterpenoid Diterpenoid->IKK inhibits

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are methodologies for the key assays cited in this guide.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is a standard method to evaluate the feeding deterrence of a compound against chewing insects.

Objective: To determine the antifeedant activity of a test compound against a specific insect pest (e.g., Spodoptera littoralis or Helicoverpa armigera).

Materials:

  • Test compound (e.g., this compound)

  • Solvent (e.g., acetone or ethanol)

  • Fresh host plant leaves (e.g., cotton or cabbage)

  • Third or fourth instar larvae of the test insect

  • Petri dishes

  • Filter paper

  • Leaf punch/cork borer

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare serial dilutions of the stock solution to obtain the desired test concentrations.

  • Cut leaf discs of a uniform size from fresh host plant leaves using a leaf punch.

  • Dip the leaf discs in the test solutions for a few seconds and allow the solvent to evaporate completely. Control discs are dipped in the solvent only.

  • Place one treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce a single, pre-starved (for 2-4 hours) insect larva into each Petri dish.

  • Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • After 24 or 48 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning and analyzing the images.

  • Calculate the percentage of antifeedant activity using the following formula: Antifeedant Activity (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Objective: To determine the anti-inflammatory effect of a test compound by quantifying its inhibition of NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-treated control.

  • The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a specific cell line.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Appropriate cell culture medium with FBS and antibiotics

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound, as a member of the neo-clerodane diterpenoid family, likely possesses a range of biological activities, including insect antifeedant, anti-inflammatory, and cytotoxic properties. While direct comparative data for this compound is not extensively available, the information gathered on its structural analogs from the Ajuga genus strongly suggests its potential as a bioactive molecule. The provided experimental protocols offer a standardized framework for future comparative studies to precisely elucidate the activity of this compound relative to other promising neo-clerodane diterpenoids. Further research is warranted to fully explore the therapeutic potential of this intriguing natural product.

References

Comparative Analysis of the Anticancer Potential of Ajugamarin F4 and Related Neo-clerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of Ajugamarin F4 and other neo-clerodane diterpenoids isolated from the Ajuga species. While direct experimental data on the anticancer effects of this compound is limited in current literature, this document compiles available data on closely related compounds and extracts from the Ajuga genus to offer a valuable comparative context for research and development.

Introduction to this compound

This compound is a neo-clerodane diterpenoid, a class of natural compounds found in various plants, particularly those of the Ajuga genus.[1][2] These compounds have garnered significant interest for their diverse biological activities, including potential anticancer properties. While specific studies detailing the anticancer mechanism and efficacy of this compound are not yet prevalent, research on other compounds from Ajuga species provides strong indications of the potential therapeutic value of this class of molecules.

Comparative Anticancer Activity

Due to the absence of specific anticancer activity data for this compound, this section presents a comparative summary of the cytotoxic effects of extracts from various Ajuga species and a related compound, Ajugamarin A1. This data serves as a preliminary indicator of the potential efficacy of neo-clerodane diterpenoids derived from this genus. One study highlighted that Ajugamarin A1 demonstrated potent in vitro anticancer activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines.

Table 1: Cytotoxic Activity of Ajuga Species Extracts and Related Compounds

Plant/CompoundExtract TypeCancer Cell LineIC50 (µg/mL)Reference
Ajuga bracteosaMethanolicHepG2 (Liver)57.1 ± 2.2[2]
LM3 (Liver)46.2 ± 1.1[2]
A549 (Lung)72.4 ± 1.3[2]
HT29 (Colon)73.3 ± 2.1[2]
MCF-7 (Breast)98.7 ± 1.6[2]
MDA-MB-231 (Breast)97.1 ± 2.5[2]
Ajuga reptansMethanolicPC3 (Prostate)95 ± 0.99[3]
Ajuga bracteosaMethanolicMCF-7 (Breast)10[4]
Hep-2 (Larynx)5[4]
Petroleum EtherMCF-7 (Breast)65[4]
Hep-2 (Larynx)30[4]
AqueousMCF-7 (Breast)70[4]
Hep-2 (Larynx)15[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of natural compounds.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Mechanisms of Action

Research on neo-clerodane diterpenoids suggests that their anticancer effects are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.

Apoptosis Induction Pathway

Neo-clerodane diterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of caspases, a family of proteases that execute the apoptotic process.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNF-α) Death Ligands (FasL, TNF-α) Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Death Ligands (FasL, TNF-α)->Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Ajugamarin Analogs Ajugamarin Analogs Ajugamarin Analogs->Death Ligands (FasL, TNF-α) Ajugamarin Analogs->Cellular Stress

Caption: Proposed apoptotic pathways induced by Ajugamarin analogs.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Some natural compounds exert their anticancer effects by inhibiting the NF-κB pathway.

G Pro-inflammatory Stimuli (TNF-α, IL-1) Pro-inflammatory Stimuli (TNF-α, IL-1) IKK Complex IKK Complex Pro-inflammatory Stimuli (TNF-α, IL-1)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation, Angiogenesis, Metastasis, Anti-apoptosis Cell Proliferation, Angiogenesis, Metastasis, Anti-apoptosis Gene Transcription->Cell Proliferation, Angiogenesis, Metastasis, Anti-apoptosis Ajugamarin Analogs Ajugamarin Analogs Ajugamarin Analogs->IKK Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by Ajugamarin analogs.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the in vitro validation of the anticancer activity of a natural product like this compound.

G cluster_workflow In Vitro Anticancer Activity Validation Workflow Start Start Isolation & Purification of this compound Isolation & Purification of this compound Start->Isolation & Purification of this compound Preliminary Cytotoxicity Screening (e.g., MTT, SRB) Preliminary Cytotoxicity Screening (e.g., MTT, SRB) Isolation & Purification of this compound->Preliminary Cytotoxicity Screening (e.g., MTT, SRB) Determine IC50 values on multiple cancer cell lines Determine IC50 values on multiple cancer cell lines Preliminary Cytotoxicity Screening (e.g., MTT, SRB)->Determine IC50 values on multiple cancer cell lines Mechanism of Action Studies Mechanism of Action Studies Determine IC50 values on multiple cancer cell lines->Mechanism of Action Studies Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot for key signaling proteins (e.g., Caspases, NF-κB) Western Blot for key signaling proteins (e.g., Caspases, NF-κB) Mechanism of Action Studies->Western Blot for key signaling proteins (e.g., Caspases, NF-κB) Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assays (Annexin V/PI)->Data Analysis & Interpretation Cell Cycle Analysis->Data Analysis & Interpretation Western Blot for key signaling proteins (e.g., Caspases, NF-κB)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A typical workflow for validating the anticancer activity of a natural product.

Conclusion

While direct evidence for the anticancer activity of this compound is still emerging, the existing data for related neo-clerodane diterpenoids and extracts from the Ajuga genus are promising. The comparative data and outlined experimental protocols in this guide provide a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound. Future studies should focus on elucidating its specific mechanisms of action and evaluating its efficacy in preclinical cancer models to validate its potential as a novel anticancer agent.

References

A Comparative Analysis of the Anti-inflammatory Properties of Ajugamarin F4 and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Ajugamarin F4, a neo-clerodane diterpenoid, with two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The information is compiled from preclinical research to offer an objective overview for researchers in drug discovery and development.

Executive Summary

This compound and its related neo-clerodane diterpenoids have demonstrated notable anti-inflammatory properties in in vitro studies. These compounds exhibit their effects primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and by modulating critical signaling pathways including NF-κB and MAPK. While direct comparative studies with NSAIDs are limited, the available data suggests that this compound and its analogs represent a promising class of natural compounds for the development of novel anti-inflammatory agents. This guide presents the current state of knowledge, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Neo-clerodane Diterpenoids
Compound/ExtractAssayCell LineKey FindingsIC50 Value (µM)Reference
Chloroform fraction of Ajuga bracteosa extract (contains this compound)NO ProductionRAW 264.7Inhibition of LPS-induced NO production-[1]
Chloroform fraction of Ajuga bracteosa extract (contains this compound)TNF-α ProductionRAW 264.7Inhibition of LPS-induced TNF-α production-[1]
Various neo-clerodane diterpenoids from Ajuga pantanthaNO ProductionBV-2Inhibition of LPS-induced NO production20.2 - 45.5[2]
Ethanolic extract of Ajuga integrifoliaCOX-1 InhibitionIn vitro enzyme assayInhibition of COX-1 enzyme66.00 (µg/mL)[3]
Ethanolic extract of Ajuga integrifoliaCOX-2 InhibitionIn vitro enzyme assayInhibition of COX-2 enzyme71.62 (µg/mL)[3]
Ethanolic extract of Ajuga integrifolia5-LOX InhibitionIn vitro enzyme assayInhibition of 5-LOX enzyme52.99 (µg/mL)[3]

Note: Data for this compound specifically is limited; therefore, data from extracts of Ajuga species known to contain this compound and from closely related neo-clerodane diterpenoids are presented.

Table 2: In Vitro Anti-inflammatory Activity of Ibuprofen and Diclofenac
CompoundAssayTargetKey FindingsIC50 Value (µM)Reference
IbuprofenCOX-1 InhibitionEnzymeInhibition of cyclooxygenase-1Varies by studyGeneral Knowledge
IbuprofenCOX-2 InhibitionEnzymeInhibition of cyclooxygenase-2Varies by studyGeneral Knowledge
DiclofenacCOX-1 InhibitionEnzymeInhibition of cyclooxygenase-1Varies by studyGeneral Knowledge
DiclofenacCOX-2 InhibitionEnzymeInhibition of cyclooxygenase-2Varies by studyGeneral Knowledge
DiclofenacCOX-2 Gene ExpressionSkin tissueReduction of IL-1β and TNF-α induced expression-[4]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[1]

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Treatment: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates). After adherence, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, or Diclofenac) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5]

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[6][7]

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

  • Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to produce a colorimetric signal.

  • Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

Western blotting is employed to analyze the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.[8][9]

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, etc.).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G cluster_0 Experimental Workflow cluster_1 Downstream Analysis RAW264_7 RAW 264.7 Macrophages Pretreatment Pre-treatment with This compound or NSAID RAW264_7->Pretreatment LPS LPS Stimulation Pretreatment->LPS Incubation Incubation LPS->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro anti-inflammatory assays.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK MAPKs MAPKs (p38, ERK, JNK) MKKs->MAPKs Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPKs->Pro_inflammatory_genes activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_genes activates Inflammatory_response Inflammatory Response Pro_inflammatory_genes->Inflammatory_response Ajugamarin_F4 This compound Ajugamarin_F4->MKKs inhibits Ajugamarin_F4->IKK inhibits

Caption: this compound's mechanism on NF-κB and MAPK pathways.

G cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins, Thromboxanes (Physiological functions: platelet aggregation, stomach lining) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, pain, fever) COX2->Prostaglandins_2 NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: Mechanism of action of common NSAIDs.

Conclusion

The available preclinical evidence indicates that this compound and related neo-clerodane diterpenoids possess significant anti-inflammatory properties. Their mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators, is distinct from the primary cyclooxygenase-inhibiting mechanism of traditional NSAIDs. While a direct quantitative comparison of potency is not yet possible due to the differing nature of the available data, the unique mechanism of this compound suggests it could be a valuable lead compound for the development of new anti-inflammatory therapies. Further research, including head-to-head in vitro and in vivo studies with standard NSAIDs, is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of Ajugamarin F4 from Diverse Ajuga Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Ajugamarin F4, a neo-clerodane diterpenoid, across various Ajuga species. This document summarizes the current knowledge on its distribution, potential biological activities, and the signaling pathways it may influence, supplemented with detailed experimental protocols and visualizations.

Distribution of this compound in Ajuga Species

  • Ajuga macrosperma var. breviflora : This variety has been a source for the isolation of this compound along with other neo-clerodane diterpenoids.[1]

  • Ajuga nipponensis : this compound has been isolated from the aerial parts of this species.[2][3]

  • Ajuga decumbens : This species is another confirmed source of this compound.[4]

  • Ajuga remota : The presence of this compound has been reported in this species.

  • Ajuga parviflora : This species is also known to contain this compound.

Currently, there is a lack of published quantitative data comparing the specific yield or concentration of this compound in these different Ajuga species. Such data would be invaluable for identifying the most promising species for targeted isolation of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activity of isolated this compound are limited, research on extracts from Ajuga species and related neo-clerodane diterpenoids suggests potential anti-inflammatory and anticancer properties. The molecular mechanisms underlying these activities are thought to involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Extracts from various Ajuga species have demonstrated anti-inflammatory effects. For instance, ajudecumin A, a compound isolated from Ajuga ovalifolia, has been shown to exhibit anti-inflammatory activity by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, specifically targeting ERK and p38. The NF-κB pathway is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. The MAPK pathways are also key players in inflammation, transducing extracellular signals to the nucleus to regulate gene expression.

Anticancer Activity

Iridoids, another class of compounds found in Ajuga decumbens, have been reported to inhibit the MAPK/ERK and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways in breast cancer cells. The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Its dysregulation is a common feature in many cancers.

Given that this compound is a prominent constituent of several Ajuga species with documented medicinal properties, it is plausible that it contributes to these biological activities. However, further research is required to elucidate the specific effects of purified this compound on these and other signaling pathways.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and analysis of neo-clerodane diterpenoids from Ajuga species and can be adapted for a comparative analysis of this compound.

Extraction and Isolation of this compound
  • Plant Material Preparation : Collect and air-dry the aerial parts of the selected Ajuga species. Grind the dried material into a fine powder.

  • Extraction : Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Solvent Evaporation : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation : Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification : Isolate this compound from the active fraction (typically the less polar fractions for diterpenoids) using a combination of chromatographic techniques. This may include:

    • Column Chromatography : Use silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of appropriate solvents.

    • Preparative High-Performance Liquid Chromatography (HPLC) : Employ a reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol for final purification.

Quantification of this compound by HPLC

A reversed-phase high-performance liquid chromatographic (RP-HPLC) method can be developed and validated for the quantification of this compound in different Ajuga species.

  • Chromatographic Conditions :

    • Column : C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient elution of water (A) and acetonitrile or methanol (B). The gradient program should be optimized to achieve good separation of this compound from other components.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detection at a wavelength of approximately 210-230 nm, where diterpenoids often exhibit absorbance.

    • Column Temperature : Maintained at a constant temperature (e.g., 25°C).

  • Standard Preparation : Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation : Accurately weigh the dried powder of each Ajuga species. Extract the powder with a known volume of solvent using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Calibration Curve : Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification : Inject the prepared samples from different Ajuga species. Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of this compound in each sample using the regression equation of the calibration curve.

Visualizations

The following diagrams illustrate the potential signaling pathways that may be influenced by this compound and a general workflow for its analysis.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis plant_material Ajuga Species (Aerial Parts) powder Dried Powder plant_material->powder Drying & Grinding crude_extract Crude Extract powder->crude_extract Solvent Extraction fractions Solvent Partitioning crude_extract->fractions purified_compound This compound fractions->purified_compound Chromatography hplc HPLC Quantification purified_compound->hplc bioassay Biological Activity Assays purified_compound->bioassay

This compound Experimental Workflow

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes activates AjugamarinF4 This compound (Hypothesized) AjugamarinF4->IKK Inhibits? IkB_NFkB->Nucleus NF-κB translocates

Hypothesized NF-κB Signaling Inhibition

MAPK_PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GrowthFactor Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Inflammation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AjugamarinF4 This compound (Hypothesized) AjugamarinF4->Raf Inhibits? AjugamarinF4->PI3K Inhibits?

Hypothesized MAPK/PI3K-Akt Signaling Inhibition

References

Unraveling the Anticancer Potential of Ajugamarin Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of Ajugamarin analogs, a class of neo-clerodane diterpenoids derived from the genus Ajuga, reveals critical structural determinants for their cytotoxic and neuroprotective activities. This guide synthesizes findings from recent studies, presenting a comparative overview for researchers, scientists, and professionals in drug development. The data underscores the potential of these natural products as scaffolds for novel anticancer and neuroprotective agents.

Recent investigations into neo-clerodane diterpenoids isolated from Ajuga species have provided valuable insights into how subtle modifications to the Ajugamarin core structure can significantly impact their biological efficacy. This guide focuses on the cytotoxic effects against various cancer cell lines and the neuroprotective properties of these compounds, offering a clear comparison of their performance based on available experimental data.

Comparative Cytotoxic Activity of Ajugamarin Analogs

A key study on neo-clerodane diterpenoids from Ajuga decumbens Thunb. has quantified the in vitro anticancer activity of several Ajugamarin analogs against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. The results, summarized in the table below, highlight the potent cytotoxic effects of specific analogs.[1]

CompoundCell LineIC50 (µM)
Ajugamarin A1 A54976.7[1]
HeLa0.000539[1]
Ajugamarin A2 A549> 100[1]
HeLa> 100[1]
Compound 3 (unnamed analog) A54971.4[1]
HeLa71.6[1]
Ajugacumbin A A549> 100[1]
HeLa> 100[1]
Ajugacumbin B A549> 100[1]
HeLa> 100[1]

Caption: Table 1. In vitro cytotoxic activity (IC50) of Ajugamarin analogs and related neo-clerodane diterpenoids against A549 and HeLa cancer cell lines.

The dramatic difference in cytotoxicity between Ajugamarin A1 and A2, which differ only by the presence of a hydroxyl group, underscores the sensitivity of the structure-activity relationship. The potent activity of Ajugamarin A1, particularly against the HeLa cell line, suggests that specific structural features are crucial for its anticancer effects.

Neuroprotective Effects and Preliminary SAR

Further research into neo-clerodane diterpenoids from Ajuga campylantha has shed light on their neuroprotective potential, specifically their ability to inhibit ferroptosis, a form of programmed cell death. Preliminary SAR studies have revealed that the presence of a furan ring in the clerodane structure is associated with ferroptosis inhibitory activity, whereas lactone-containing analogs are inactive.[2][3]

One notable compound from this study, a furan-clerodane diterpenoid, demonstrated significant inhibition of RSL3-induced ferroptosis in HT22 cells with an EC50 of 10 µM.[2][3] This finding opens a new avenue for the development of Ajugamarin-based neuroprotective agents.

SAR_Comparison cluster_ajugamarin_analogs Ajugamarin Analogs cluster_activity Biological Activity Ajugamarin_A1 Ajugamarin A1 (Potent Cytotoxicity) Cytotoxicity High Cytotoxicity (HeLa, A549) Ajugamarin_A1->Cytotoxicity Exhibits Ajugamarin_A2 Ajugamarin A2 (Inactive) No_Cytotoxicity No Significant Cytotoxicity Ajugamarin_A2->No_Cytotoxicity Exhibits Compound_7 Furan-clerodane (Compound 7) (Neuroprotective) Ferroptosis_Inhibition Ferroptosis Inhibition (EC50 = 10 µM) Compound_7->Ferroptosis_Inhibition Exhibits Lactone_clerodane Lactone-clerodanes (Inactive in Ferroptosis) No_Ferroptosis_Inhibition No Ferroptosis Inhibition Lactone_clerodane->No_Ferroptosis_Inhibition Exhibits

Caption: A diagram illustrating the structure-activity relationship of Ajugamarin analogs.

Experimental Protocols

The following are the methodologies employed in the cited studies for determining the biological activity of Ajugamarin analogs.

Cytotoxicity Assay (CCK-8 Method)[1]
  • Cell Culture: A549 and HeLa cells were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5×10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Viability Assessment: After the incubation period, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for another 2 hours at 37°C.

  • Data Analysis: The absorbance at 450 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Ferroptosis Inhibition Assay[2][3]
  • Cell Culture: HT22 cells were maintained in appropriate culture medium and conditions.

  • Induction of Ferroptosis: Ferroptosis was induced in the HT22 cells using RSL3, a known ferroptosis-inducing agent.

  • Compound Treatment: The cells were treated with the isolated neo-clerodane diterpenoids to assess their protective effects against RSL3-induced cell death.

  • Neuroprotection Assessment: The neuroprotective effects of the compounds were evaluated.

  • Data Analysis: The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, was determined.

Conclusion

The structure-activity relationship of Ajugamarin analogs is a promising area of research for the development of novel therapeutics. The significant differences in biological activity resulting from minor structural modifications highlight the importance of targeted synthesis and screening of new derivatives. The potent cytotoxicity of Ajugamarin A1 and the neuroprotective activity of furan-containing clerodanes provide a strong rationale for further investigation into this class of natural products. Future studies should focus on elucidating the precise mechanisms of action and exploring a wider range of structural modifications to optimize both potency and selectivity.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_ferroptosis Ferroptosis Inhibition Assay Workflow A1 Culture A549 & HeLa Cells A2 Seed Cells in 96-well Plates A1->A2 A3 Treat with Ajugamarin Analogs A2->A3 A4 Incubate for 48h A3->A4 A5 Add CCK-8 Solution A4->A5 A6 Measure Absorbance at 450 nm A5->A6 A7 Calculate IC50 Values A6->A7 B1 Culture HT22 Cells B2 Induce Ferroptosis with RSL3 B1->B2 B3 Treat with Neo-clerodane Diterpenoids B2->B3 B4 Assess Neuroprotective Effects B3->B4 B5 Determine EC50 Values B4->B5

Caption: Experimental workflows for cytotoxicity and ferroptosis inhibition assays.

References

A Comparative Guide to the Biological Activity of Ajugamarin F4 and Structurally Related Neo-clerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Ajugamarin F4, a naturally occurring neo-clerodane diterpenoid, in relation to other structurally similar compounds from the same class. Due to a lack of publicly available data on synthetic analogs of this compound, this comparison focuses on its activities alongside other natural neo-clerodane diterpenoids.

Introduction to this compound

This compound is a complex diterpenoid isolated from various plants of the Ajuga genus, including Ajuga macrosperma and Ajuga forrestii. Like other neo-clerodane diterpenoids, it possesses a characteristic bicyclic core structure and has been investigated for a range of biological activities, including insect antifeedant, anti-inflammatory, and cytotoxic effects. Understanding the biological profile of this compound in the context of its structural relatives is crucial for assessing its potential in drug discovery and development.

Comparative Biological Activity

While specific quantitative data for this compound across multiple biological assays is limited in the available literature, we can compare its known activities with those of other well-characterized neo-clerodane diterpenoids.

Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their insect antifeedant properties. This compound has been identified as an active constituent in plant extracts that deter feeding by insects such as the African cotton leafworm, Spodoptera littoralis.

Table 1: Antifeedant Activity of Selected Neo-clerodane Diterpenoids against Spodoptera littoralis

CompoundSource OrganismActivity LevelQuantitative DataReference
This compound Ajuga speciesActiveSpecific feeding deterrence indices not widely reported.General literature on Ajuga extracts[1]
Ajugarin IAjuga remotaPotentHigh antifeedant activity observed in choice tests.Not specified
ClerodinClerodendrum infortunatumHighSignificant reduction in food consumption.Not specified
Anti-inflammatory Activity

Table 2: In Vitro Anti-inflammatory Activity of Selected Neo-clerodane Diterpenoids

CompoundAssayCell LineIC50 Value (µM)Reference
This compound NO Production InhibitionRAW 264.7Data not available-
TeucvinNO Production InhibitionRAW 264.715.8Not specified
Scutebarbatine ANO Production InhibitionRAW 264.78.5Not specified
Cytotoxic Activity

The cytotoxic potential of neo-clerodane diterpenoids against various cancer cell lines has been an area of active research. Limited data is available for this compound specifically, but related compounds have shown promising results.

Table 3: Cytotoxic Activity of Selected Neo-clerodane Diterpenoids

CompoundCell LineIC50 Value (µM)Reference
This compound MCF-7 (Breast), HepG2 (Liver)Data not available-
Teucrin AHeLa (Cervical)2.5Not specified
Montanin AA549 (Lung)10.2Not specified

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of findings.

Insect Antifeedant Assay (Leaf Disc No-Choice Method)

This assay evaluates the feeding deterrence of a compound against insect larvae.

  • Test Insect: Spodoptera littoralis (third-instar larvae), starved for 4 hours prior to the experiment.

  • Leaf Disc Preparation: Leaf discs (2 cm diameter) are punched from fresh castor bean leaves (Ricinus communis).

  • Treatment: A solution of the test compound (e.g., this compound in acetone) at various concentrations is applied evenly to the surface of the leaf discs. Control discs are treated with the solvent alone.

  • Assay Setup: A single treated leaf disc is placed in a Petri dish with one starved larva.

  • Incubation: The Petri dishes are maintained at 25 ± 1°C with a 16:8 hour light:dark photoperiod.

  • Data Collection: After 24 hours, the area of the leaf disc consumed is measured using a leaf area meter or image analysis software.

  • Calculation: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control group and T is the area consumed in the treated group.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: Cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

Neo-clerodane diterpenoids are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A likely target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AjugamarinF4 This compound AjugamarinF4->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->ProInflammatory Transcription G cluster_extraction Compound Isolation cluster_bioassays Biological Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Plant Plant Material (e.g., Ajuga species) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of This compound Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Antifeedant Insect Antifeedant Assay Isolation->Antifeedant AntiInflammatory Anti-inflammatory Assay Isolation->AntiInflammatory Cytotoxicity Cytotoxicity Assay Isolation->Cytotoxicity AFI Calculate AFI Antifeedant->AFI IC50_AI Determine IC50 (Anti-inflammatory) AntiInflammatory->IC50_AI IC50_Cyto Determine IC50 (Cytotoxicity) Cytotoxicity->IC50_Cyto Comparison Compare with Related Compounds AFI->Comparison IC50_AI->Comparison IC50_Cyto->Comparison

References

Independent Verification of Ajugamarin F4 Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest within the scientific community for its potential therapeutic properties. Extracts of Ajuga species, containing a variety of bioactive compounds including this compound, have demonstrated a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and antifeedant effects[1]. This guide provides an objective comparison of the reported bioactivities of this compound and related compounds, supported by available experimental data and detailed methodologies for key assays. The aim is to offer a resource for researchers interested in the independent verification and further exploration of this natural product's potential.

Bioactivity Profile of this compound and Related Neo-clerodane Diterpenoids

While specific quantitative bioactivity data for isolated this compound is limited in the public domain, the bioactivities of extracts from Ajuga species and other closely related neo-clerodane diterpenoids provide valuable insights.

Anti-inflammatory Activity

Extracts from Ajuga species have been shown to possess anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators. One study on Ajuga pantantha demonstrated the nitric oxide (NO) inhibitory effects of several neo-clerodane diterpenoids. Although this compound was not among the tested compounds, the results for its structural analogs offer a valuable benchmark for comparison[2][3][4].

Table 1: Nitric Oxide (NO) Inhibitory Effects of Neo-clerodane Diterpenoids from Ajuga pantantha [2][3][4]

CompoundIC50 (μM)
Compound 220.2
Compound 445.5
Compound 534.0
Compound 627.0
Compound 745.0
Compound 825.8

Note: The specific structures of compounds 2, 4-8 are detailed in the referenced publication.

Anticancer Activity

The cytotoxic effects of Ajuga extracts against various cancer cell lines have been reported. For instance, a methanolic extract of Ajuga bracteosa showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and larynx carcinoma (Hep-2) cell lines[5]. Another study on transgenic Ajuga bracteosa also reported the anticancer activity of its extracts against a panel of human cancer cell lines[6]. However, these studies do not provide IC50 values for isolated this compound.

Table 2: Cytotoxicity of Ajuga bracteosa Extracts against Human Cancer Cell Lines

Extract/Cell LineIC50 (µg/mL)Reference
Methanolic Extract on MCF-710[5]
Methanolic Extract on Hep-25[5]
Transgenic Line 3 Extract on HepG257.1 ± 2.2[6]
Transgenic Line 3 Extract on LM346.2 ± 1.1[6]
Transgenic Line 3 Extract on A54972.4 ± 1.3[6]
Transgenic Line 3 Extract on HT2973.3 ± 2.1[6]
Transgenic Line 3 Extract on MCF-798.7 ± 1.6[6]
Transgenic Line 3 Extract on MDA-MB-23197.1 ± 2.5[6]
Antifeedant Activity

Key Signaling Pathways

The bioactivities of compounds from Ajuga species are often linked to the modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Its inhibition is a key mechanism for many anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocation DNA DNA NF-κB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Ajugamarin_F4_Target Potential Target: IKK or other upstream components Ajugamarin_F4_Target->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition for anti-inflammatory compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Leads to Ajugamarin_F4_Target Potential Target: Upstream components (e.g., Raf, MEK) Ajugamarin_F4_Target->Raf Inhibition?

Caption: Overview of the MAPK/ERK signaling cascade, a potential target for anticancer agents.

Experimental Protocols

To facilitate independent verification, detailed methodologies for key bioassays are provided below.

Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to screen for anti-inflammatory activity.

NO_Inhibition_Assay cluster_workflow Experimental Workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Stimulation 2. Stimulate with LPS in the presence/absence of test compound Cell_Culture->Stimulation Incubation 3. Incubate for 24h Stimulation->Incubation Griess_Reaction 4. Measure Nitrite in supernatant using Griess Reagent Incubation->Griess_Reaction Analysis 5. Calculate % Inhibition and IC50 value Griess_Reaction->Analysis

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce NO production, and the plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

MTT_Assay cluster_workflow Experimental Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Treatment 2. Treat with various concentrations of test compound Cell_Seeding->Treatment Incubation 3. Incubate for 24-72h Treatment->Incubation MTT_Addition 4. Add MTT solution and incubate for 4h Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Analysis 6. Measure absorbance and calculate IC50 Formazan_Solubilization->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hep-2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound represents a promising natural product with potential anti-inflammatory and anticancer activities, consistent with the bioactivity profile of other neo-clerodane diterpenoids from the Ajuga genus. However, a notable gap exists in the literature regarding specific, quantitative data from independently verified studies on the purified compound. This guide provides a framework for such verification by presenting comparative data for related compounds and detailing the necessary experimental protocols. Further research to isolate and quantitatively assess the bioactivity of this compound and elucidate its precise mechanisms of action on key signaling pathways is crucial for advancing its potential as a therapeutic lead.

References

Benchmarking Ajugamarin F4: A Comparative Analysis Against Known STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for novel inhibitor development. This guide provides a comparative benchmark of Ajugamarin F4, a neo-clerodane diterpenoid, against established STAT3 inhibitors. While direct inhibitory data for this compound on the STAT3 pathway is the subject of ongoing research, its structural similarity to other neo-clerodane diterpenoids that have demonstrated STAT3 inhibition, such as Crispene E[1], suggests its potential as a STAT3 inhibitor. This analysis, therefore, serves as a foundational guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized STAT3 inhibitors across various assays and cancer cell lines. This data provides a quantitative framework for evaluating the potential efficacy of novel compounds like this compound.

InhibitorTarget Assay / Cell LineIC50 Value (µM)Mechanism of Action
This compound (Hypothesized)-(Hypothesized to inhibit STAT3 phosphorylation/dimerization)
S3I-201 (NSC 74859) STAT3 DNA-binding activity (in vitro)86 ± 33Inhibits STAT3:STAT3 complex formation and DNA binding.
IL-6-induced STAT3 phosphorylation in T cells38Inhibits STAT3 phosphorylation.
Triple-Negative Breast Cancer Cell Lines (MDA-MB-468, MDA-MB-231)0.9 - 7.6Induces growth inhibition.
WP1066 Proliferation of HEL cells (JAK2 V617F mutant)2.3Inhibitor of JAK2 and STAT3.
Growth inhibition of A375 melanoma cells~1.5Suppresses STAT3 tyrosine phosphorylation.
Diffuse Midline Glioma (DIPGXIII) cell viability~5Reduces cell viability.
Stattic STAT3 SH2 domain binding (cell-free)5.1Prevents STAT3 activation, dimerization, and nuclear translocation.
Proliferation of Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B)2.28 - 3.48Inhibits cell proliferation.
Niclosamide STAT3-dependent luciferase reporter activity0.25 ± 0.07Inhibits STAT3 activation and transcriptional function.
Proliferation of Du145 prostate cancer cells0.7Inhibits cell proliferation.
Proliferation of colon cancer cell lines (SW620, HCT116, HT29)0.4 - 8.1Inhibits cell proliferation.
Cryptotanshinone STAT3 phosphorylation (cell-free)4.6Strongly inhibits phosphorylation of STAT3 Tyr705.
Proliferation of DU145 prostate cancer cells (GI50)7Blocks STAT3 activity.
JAK2 phosphorylation~5Inhibits JAK2 phosphorylation.

Signaling Pathways and Experimental Workflows

To contextualize the comparison, the following diagrams illustrate the STAT3 signaling pathway, a typical experimental workflow for evaluating STAT3 inhibitors, and the logical framework of this comparative guide.

STAT3_Pathway STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to Promoter Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Gene_Expression Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Figure 1. Simplified STAT3 signaling cascade.

Experimental_Workflow Experimental Workflow for STAT3 Inhibitor Benchmarking cluster_invitro Biochemical Assays cluster_cell Cellular Assays start Start: Hypothesis (this compound inhibits STAT3) invitro_assays In Vitro Assays start->invitro_assays cell_based_assays Cell-Based Assays start->cell_based_assays dna_binding STAT3 DNA-Binding Assay (EMSA) invitro_assays->dna_binding sh2_binding SH2 Domain Binding Assay invitro_assays->sh2_binding western_blot Western Blot (p-STAT3 levels) cell_based_assays->western_blot luciferase_assay Luciferase Reporter Assay (STAT3 transcriptional activity) cell_based_assays->luciferase_assay cell_viability Cell Viability/Proliferation (MTT/MTS Assay) cell_based_assays->cell_viability data_analysis Data Analysis (IC50 Determination) comparison Comparison with Known Inhibitors data_analysis->comparison conclusion Conclusion comparison->conclusion dna_binding->data_analysis sh2_binding->data_analysis western_blot->data_analysis luciferase_assay->data_analysis cell_viability->data_analysis

Figure 2. Workflow for evaluating STAT3 inhibitors.

Logical_Relationship Logical Framework for Comparison ajugamarin This compound neoclerodane neo-Clerodane Diterpenoid ajugamarin->neoclerodane is a stat3_inhibition STAT3 Inhibition ajugamarin->stat3_inhibition hypothesized to inhibit comparison Benchmarking ajugamarin->comparison neoclerodane->stat3_inhibition class shows crispene_e Crispene E crispene_e->neoclerodane is a crispene_e->stat3_inhibition inhibits stat3_inhibition->comparison known_inhibitors Known STAT3 Inhibitors (S3I-201, WP1066, Stattic, etc.) known_inhibitors->stat3_inhibition inhibit known_inhibitors->comparison evaluation Evaluation of Therapeutic Potential comparison->evaluation

Figure 3. Rationale for this compound comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the extent to which a compound inhibits the phosphorylation of STAT3 at Tyr705, a key step in its activation[1][2][3][4].

a. Cell Lysis and Protein Quantification:

  • Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, DU145) to 70-80% confluency.

  • Treat cells with varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., Stattic) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control.

  • Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

b. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of an inhibitor[5][6][7][8][9].

a. Cell Seeding and Treatment:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or a known inhibitor. Include a vehicle-only control.

  • Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

b. MTT Reagent Incubation and Absorbance Reading:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium and dissolve the formazan crystals in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

c. IC50 Calculation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

STAT3 DNA-Binding (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of STAT3 to its specific DNA consensus sequence, a critical step for its function as a transcription factor[10][11][12][13][14].

a. Nuclear Extract Preparation:

  • Treat cells with the test inhibitor or a known inhibitor for a specified time.

  • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic and hypertonic buffers.

  • Determine the protein concentration of the nuclear extracts.

b. Binding Reaction and Electrophoresis:

  • Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

c. Detection:

  • For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

  • For non-radioactive probes, transfer the separated complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

STAT3-Dependent Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3 by measuring the expression of a reporter gene (luciferase) under the control of a STAT3-responsive promoter[15][16][17][18][19].

a. Transfection and Treatment:

  • Co-transfect cells (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • After transfection, treat the cells with a STAT3 activator (e.g., IL-6) in the presence or absence of various concentrations of the test inhibitor.

b. Luciferase Activity Measurement:

  • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

c. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of STAT3 activity in the presence of the activator and the percentage of inhibition by the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.